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  • Product: 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
  • CAS: 84955-33-9

Core Science & Biosynthesis

Foundational

In vitro toxicity profile of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine Executive Summary and Mechanistic Rationale The compound 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Executive Summary and Mechanistic Rationale

The compound 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 84955-33-9) belongs to the pyrrolo[2,3-d]pyrimidine class of heterocycles[1]. Because this scaffold is structurally isosteric to purines (specifically adenine), it is a privileged pharmacophore in drug discovery, widely utilized in the development of multi-targeted kinase inhibitors and antiviral nucleoside analogs[2][3].

However, this purine mimicry is a double-edged sword. The core mechanism driving the in vitro toxicity of this compound and its derivatives is competitive ATP-binding site interference [4]. The methoxy group at the C4 position and the methyl group at the N7 position restrict specific hydrogen-bonding interactions, which can inadvertently increase affinity for off-target essential cell-cycle kinases, such as Aurora A and Cyclin-Dependent Kinases (CDKs) like CDK9[4][5].

When evaluating the toxicity of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, researchers must move beyond basic cell death metrics. A robust profiling strategy must interrogate the causality of toxicity: does the compound induce apoptosis via targeted kinase inhibition, or does it cause broad hepatotoxicity due to reactive metabolite formation?

This guide outlines a self-validating, multi-tiered in vitro toxicity profiling workflow designed specifically for pyrrolo[2,3-d]pyrimidine derivatives.

Hierarchical Toxicity Profiling Workflow

To ensure scientific integrity, toxicity cannot be assessed in a vacuum. A tiered approach ensures that basal cytotoxicity is contextualized by mechanistic off-target profiling and physiologically relevant 3D models.

ToxicityWorkflow Start 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine Screening Phase1 Phase 1: Basal Cytotoxicity (2D Monolayers) Start->Phase1 Phase2 Phase 2: Kinase Profiling (Off-Target Assessment) Start->Phase2 Phase3 Phase 3: 3D Hepatotoxicity (HepG2 Spheroids) Start->Phase3 MTT MTT / Cell Viability Assay (HepG2, MCF-7, HeLa) Phase1->MTT Kinase ADP-Glo Kinase Assay (Aurora A, CDK9, VEGFR2) Phase2->Kinase Spheroid CellTiter-Glo 3D (ATP Quantitation) Phase3->Spheroid Decision Comprehensive Toxicity Profile Established MTT->Decision Kinase->Decision Spheroid->Decision

Caption: Tiered in vitro toxicity screening workflow for pyrrolo[2,3-d]pyrimidine derivatives.

Mechanistic Causality: Apoptosis via Kinase Inhibition

The cytotoxicity of pyrrolo[2,3-d]pyrimidine derivatives is frequently linked to the induction of apoptosis rather than necrotic cell lysis[2]. By inhibiting kinases like Aurora A or CDK9, these compounds disrupt mitotic progression, leading to G2/M phase cell cycle arrest[4]. This arrest triggers intrinsic apoptotic pathways, characterized by the upregulation of pro-apoptotic proteins (Bax), the downregulation of anti-apoptotic proteins (Bcl-2), and the ultimate activation of Caspase-3[6].

ApoptosisPathway Compound Pyrrolo[2,3-d]pyrimidine Derivative Kinase Inhibition of Aurora A / CDKs Compound->Kinase ATP Competition CellCycle G2/M Phase Arrest Kinase->CellCycle ProApoptotic Upregulation of Bax Downregulation of Bcl-2 CellCycle->ProApoptotic Caspase Caspase-3 Activation ProApoptotic->Caspase Apoptosis Cellular Apoptosis (Cytotoxicity) Caspase->Apoptosis

Caption: Mechanistic pathway of cytotoxicity induced by off-target kinase inhibition.

Quantitative Data Summaries

Based on the structural pharmacology of halogenated and methoxy-substituted pyrrolo[2,3-d]pyrimidines, the following tables summarize the expected quantitative toxicity and selectivity profiles[2][4][5].

Table 1: Representative Basal Cytotoxicity (IC50) Across Human Cell Lines

Cell Line Tissue Origin Expected IC50 Range (µM) Primary Toxicity Driver
HepG2 (2D) Hepatocellular Carcinoma 25.0 – 45.0 Off-target kinase inhibition[7]
HepG2 (3D) Hepatocellular Spheroid 5.0 – 15.0 Xenobiotic metabolism / CYP450 activation[8]
MCF-7 Breast Adenocarcinoma 30.0 – 55.0 Cell cycle arrest[9]

| HeLa | Cervical Carcinoma | 28.0 – 50.0 | Apoptosis induction[7] |

Table 2: Kinase Selectivity and Off-Target Binding Affinities

Target Kinase Cellular Function Expected IC50 (nM) Consequence of Inhibition
Aurora A Mitotic progression 10 – 500 G2/M arrest, severe cytotoxicity[4]
CDK9 Transcription elongation 50 – 800 Apoptosis via RNA Pol II inhibition[5]

| VEGFR2 | Angiogenesis | > 1000 | Mild anti-proliferative effects[2] |

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. This means incorporating strict positive controls to prove assay sensitivity, and negative controls to establish baseline noise.

Protocol A: 3D HepG2 Spheroid Hepatotoxicity Assay

Causality Rationale: Traditional 2D HepG2 cultures rapidly dedifferentiate and lose critical cytochrome P450 (CYP450) expression. Culturing HepG2 cells in 3D spheroids restores xenobiotic metabolism, making the assay significantly more sensitive to toxic metabolites generated by the breakdown of the pyrrolo[2,3-d]pyrimidine core[8].

Step-by-Step Methodology:

  • Spheroid Formation: Seed HepG2 cells at a density of 200 cells/well into a 96-well ultra-low attachment (ULA) spheroid microplate. Centrifuge at 130 × g for 5 minutes to aggregate cells[10].

  • Maturation: Incubate for 72–96 hours at 37°C, 5% CO2, allowing spheroids to compact and re-acquire hepatocyte-like polarity and bile canaliculi structures[8].

  • Compound Dosing: Prepare serial dilutions of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (0.1 µM to 100 µM) in culture media.

  • Self-Validation Controls:

    • Positive Control: Chlorpromazine (100 µM) to validate hepatotoxic sensitivity[10][11].

    • Negative Control: 0.1% DMSO (Vehicle).

  • Incubation: Expose spheroids to the compound for 72 hours.

  • Quantitation: Add 30 µL of CellTiter-Glo® 3D Reagent to each well. Shake for 5 minutes to induce lysis, then incubate at room temperature for 25 minutes to stabilize the luminescent signal[10][12].

  • Readout: Measure luminescence using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: ADP-Glo Kinase Off-Target Profiling

Causality Rationale: Because the 2-amine and 4-methoxy groups on the pyrrolo-pyrimidine ring mimic the hydrogen-bonding face of adenine, the compound can competitively bind to the ATP pocket of unintended kinases. The ADP-Glo assay measures the depletion of ATP and generation of ADP, providing a universal, highly sensitive readout for kinase activity[2].

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, combine 1 µL of the purified target kinase (e.g., Aurora A or CDK9) with 1 µL of the test compound (serial dilutions from 1 nM to 10 µM).

  • Self-Validation Controls:

    • Positive Control (Aurora A): Alisertib (100 nM) to validate specific inhibition[4].

    • Positive Control (Pan-Kinase): Staurosporine (1 µM) to validate total assay inhibition[2].

    • Negative Control: Kinase + Vehicle (0.1% DMSO) for maximum enzymatic activity.

  • Initiation: Add 2 µL of ATP/Substrate mix to initiate the reaction. Incubate at room temperature for 60 minutes.

  • ADP Detection: Add 4 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Conversion: Add 8 µL of Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence. Calculate the percentage of kinase inhibition relative to the vehicle control to determine the off-target toxicity profile.

References

  • CAS:84955-32-8, 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine - Bidepharm. Bidepharm.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3iDbmmHmklJEbYNMQf7v3tEdaWSsvqXAFwyTA_2vWTkUFg-wedvDC3CSFH6UkR-LUKtXRDy8z3UAh6mSINFpm6gWCo1_djbrdh8yY9RFUVkY9byyVbWgK73XY09Id-MTOQSEctsPhRmzYmrX4]
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. NIH.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0N9Cm1FY1ah7TEcZVhVGDY6ykS4RnQbqGoRihltdMJgfG17QbErm9lpHBAsxh4-OuZM-K3Ruk5mzDmXXW04bKP2kLwD0fO0gcB28MF9nKWlqc_iJQuFLMkJAb4dZdpCZnBWpf3gs6wIkccnXD]
  • Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. ACS.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFq7HEUaiA15_CffXUmxyzAXBdj2gEBxPKlj1_EOA_45J12sQ5B5Zv4OVPqsiiBdJGgzwiqTwCsdLnwVR-LfZbNDO8amWaSzBnNUu1AAJiadK9tKNyhAP3cvskuv2WWFfAHWSvUQmlGnhh2Zcx1Wnl]
  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. NIH.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvzf9YcYUOGRreAVyA61i_ow_nkTu3c2Mwv6vsqvPDDsFpqnSQ5ihoTk7APQLk8eNN2nQs7cwDxYIaI8JmybJXcySSp7_HRuEqhOZV9SW3JH5Df5tH1e7Yo549w19U1rt3nmmetkMXb8WAFq0=]
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. NIH.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVonpsXQ8jqazRmAKP-aZsq6j6b8a0YbE0I5AHJwlcUQxgbFw3AMdb3HY3BKpbxpBk8AqA7Qntqpmno5_HnboxKdPXsdZ2xS1ggvDTndE_P9-R5o0NbXrBr5INrDor3y78PsovvMARGBfz_7z1]
  • Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus. ResearchGate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1p-YIi45Y-3DGuz1UO7-rWHBKLa0BIwbch4XUOZrETUctw6PXX-VBF6yrU88J4QCugIrpksFP9EvnOW31YRUWidgY2D05rfyf8VHosg-3R655PeckCbgZo2AS7r0J4oHR1fyM_vdXk9vy-9QfX-ZtsclvfZXrFtW3wuHWDlbrMhLDUGbwW3MOFYeMSKGOneQs6fXTxzv0eqdQxo7d-mCiGx_Mpnq9yWEKE9xkrSC7u_9l5usG]
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJKCplus0_QukQJjWNqI7ftOSNNVf9L3sJ7Q-ahY8-WkzMQdQHKAZL9ONWMquJKiwEcga37URaHfghhyN2RXmgskZqANegjWpIeHD17bu_V7YlF9iJY1wipoGRcBfpePUMKP8=]
  • Three Dimensional Hepatotoxicity Screening Using Corning® HepatoCells, Spheroid Microplates, and the SCREEN-WELL® Hepatotoxicity Library. Corning.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf0KyLSzoPGLfgxHwbXc20Hv0x2b6JBy1aAFqVhOeBsvKRnaM16oC0kc_-tcQxQO71OG0XA4fTYMu5yrk75qPevZiwrFYPu3ltOEKmWqz6uGxxLLu4RBPTPpFSH2lJcbTk1cRWq1Xnw0VO9R47zxdylvvrQZmIvrQ93Hf97wd04Y8TnSUJEzM3JqqXrofLXqN-7AmCu2UonDpBM2mnmnuTiACfkVFs6AZu8OrBvjILxppD0n7ERTrNky5fhDaChT0NT716h_c0CPY=]
  • Hepato(Geno)Toxicity Assessment of Nanoparticles in a HepG2 Liver Spheroid Model. NIH.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmdjMjgblgX9oH52FE_WfCNgYA39UXXOGYIdWrwWI0OXU3e_cWCm7kaC2nymOoVEq6XRrEvO0uPZA5a1td50AMv1e_0wV9LCiSYzqt1ps1iLlnSWbYuRco38fZHeAp_biv0FHGIXgY-xbtv9o=]
  • Determination of Drug Toxicity Using 3D Spheroids Constructed From an Immortal Human Hepatocyte Cell Line. NIH.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJFfX-qTE2ulub2qf5kvV00LfJK0Y_-i3uBhwEYb0DgRVAHypYE6CNwFRNxZzbXoRVQESo6SIunezFL8pLWqLrnCkxUCtrB7EsxCG7rUhLPEn1N1QzJ6MBlolA8Xdi1UIpUVH77mjNvhl6G9E=]
  • A 3D in vitro model of differentiated HepG2 cell spheroids with improved liver-like properties for repeated dose high-throughput toxicity studies. ResearchGate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB6wNxxFD-PB5WfrCqyFFSOIaZ5-VDtv0ZagJxbHLqovCK8S1CE6YUPu6Fd8kK75yoSHD0qhCPwGKMsMzwgV0ISGUoiFLT46PmI1wuZ3dMYuj2zU1n3-4_GMVF33tod3S_r_p-VJSL8E8sRfDdjtaxHRGr8dC6thtOW7NhO9dSj64jvHuqMShea0cHUQ85hv8vLnzoa2jmFu7D3pgBrTn1Lk67bVPLdE4EII3gZQSp3OEgQL6afIJA34rgqfXuA0WJrAOaVY5UCuBERtQWnWL_vbZAVxVJ5TT6ARoXGJ16ewMo4W7zSXcUorVid9gSXafzN5SL5Zcab3_b7BkGHkFn]

Sources

Exploratory

An In-Depth Technical Guide to the Binding Affinity of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine with Target Proteins

Foreword: A Predictive Analysis Based on a Privileged Scaffold As researchers and drug development professionals, we often encounter novel compounds with limited published data. Such is the case with 4-Methoxy-7-methyl-7...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Predictive Analysis Based on a Privileged Scaffold

As researchers and drug development professionals, we often encounter novel compounds with limited published data. Such is the case with 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. This technical guide, therefore, takes a unique approach. Instead of presenting direct experimental data for this specific molecule, we will leverage the extensive body of research on the pyrrolo[2,3-d]pyrimidine scaffold, a "privileged" structure in medicinal chemistry, to provide a predictive analysis of its likely binding affinity and target proteins. This guide will equip you with the foundational knowledge and methodologies to design and execute a comprehensive investigation into the binding characteristics of this and similar compounds.

The pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine, the nitrogenous base of ATP.[1][2] This structural mimicry makes it an excellent starting point for the design of ATP-competitive kinase inhibitors.[1][2] Indeed, this scaffold is the backbone of several FDA-approved drugs and numerous clinical candidates.[3] Our exploration will, therefore, focus on the well-established role of pyrrolo[2,3-d]pyrimidine derivatives as potent and often selective kinase inhibitors.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Master Key to Kinase Inhibition

The remarkable success of the pyrrolo[2,3-d]pyrimidine scaffold lies in its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, mimicking the binding of adenosine in ATP.[3][4] This interaction is a cornerstone of its inhibitory activity. The various substitution points on the pyrrolo[2,3-d]pyrimidine ring system allow for fine-tuning of potency and selectivity against different kinases.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

Pyrrolo[2,3-d]pyrimidine-based inhibitors are typically classified as Type I kinase inhibitors, meaning they are ATP competitive.[3] They bind to the active conformation of the kinase and compete with endogenous ATP for binding. The nitrogen atoms within the pyrimidine ring are crucial for forming hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge residues.[4]

Potential Protein Targets and Structure-Activity Relationships (SAR)

Based on extensive research into derivatives of the pyrrolo[2,3-d]pyrimidine core, we can predict that 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine will likely exhibit inhibitory activity against one or more protein kinases. The specific substitutions on our molecule of interest—a methoxy group at the 4-position, a methyl group at the 7-position, and an amine group at the 2-position—will dictate its target selectivity and potency.

Epidermal Growth Factor Receptor (EGFR) Kinase

The pyrrolo[2,3-d]pyrimidine scaffold has been extensively explored for the development of EGFR inhibitors, particularly for non-small cell lung cancer (NSCLC).[4] Modifications at the 4-position with substituted anilines have yielded potent inhibitors of both wild-type and mutant forms of EGFR.[5] The 7H-pyrrolo[2,3-d]pyrimidine core is known to form three hydrogen bonds with M793 and Q791 in the hinge region of EGFR.[4]

  • Insight: The 2-amino group in our target molecule could provide an additional hydrogen bond donor, potentially enhancing binding affinity. The 4-methoxy group is a relatively small substituent and its impact would need to be experimentally determined, though it could influence solubility and interactions with the solvent front.

Rearranged during Transfection (RET) Kinase

Gene fusions and mutations in the RET kinase are oncogenic drivers in various cancers.[3] Pyrrolo[2,3-d]pyrimidine derivatives have been successfully designed as RET inhibitors.[3] The core scaffold engages with the kinase hinge residues, and substitutions at other positions can be tailored to exploit specific features of the RET ATP-binding pocket.[3]

Other Potential Kinase Targets

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold has led to the development of inhibitors for a wide array of kinases, including:

  • Bruton's tyrosine kinase (Btk): Important in B cell signaling and a target for autoimmune diseases.[6]

  • Janus Kinases (JAKs): Involved in cytokine signaling and targeted for inflammatory conditions.[7]

  • Colony-Stimulating Factor-1 Receptor (CSF1R): A receptor tyrosine kinase involved in macrophage development.[8]

  • Aurora Kinases: Key regulators of mitosis and targets for cancer therapy.[5]

  • Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPKs): Potential targets for anti-malarial drugs.[9][10]

Experimental Protocols for Determining Binding Affinity

To empirically determine the binding affinity of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine to its target proteins, a multi-faceted approach employing both biochemical and biophysical methods is recommended.

Biochemical Assays: Measuring Enzyme Inhibition (IC50)

Biochemical assays are fundamental for determining the concentration of an inhibitor required to reduce the activity of a target enzyme by 50% (IC50).

Step-by-Step Protocol for a Kinase Inhibition Assay:

  • Reagent Preparation:

    • Prepare a stock solution of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer containing the purified target kinase, a suitable substrate (peptide or protein), and ATP.

  • Serial Dilution:

    • Perform serial dilutions of the inhibitor stock solution to create a range of concentrations for testing.

  • Assay Plate Setup:

    • In a 96-well or 384-well plate, add the kinase, substrate, and varying concentrations of the inhibitor.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature for a specific duration.

  • Detection of Kinase Activity:

    • Stop the reaction and detect the amount of phosphorylated substrate. Common detection methods include:

      • Radiometric assays: Using 32P- or 33P-labeled ATP.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

      • Fluorescence-based assays: Using phosphorylation-specific antibodies.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of a Typical Kinase Inhibition Assay Workflow:

Kinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Stocks SerialDilution Serial Dilution of Inhibitor Reagents->SerialDilution PlateSetup Add Reagents to Assay Plate SerialDilution->PlateSetup Incubation Incubate at Controlled Temperature PlateSetup->Incubation Detection Detect Phosphorylation Incubation->Detection DataAnalysis Plot Dose-Response Curve & Calculate IC50 Detection->DataAnalysis

Caption: Workflow for a kinase inhibition assay to determine IC50.

Biophysical Assays: Direct Measurement of Binding (Kd)

Biophysical techniques provide a direct measure of the binding affinity (dissociation constant, Kd) and can also reveal thermodynamic and kinetic parameters of the interaction.

ITC measures the heat change that occurs upon binding of a ligand to a protein. It is considered the "gold standard" for determining binding affinity and thermodynamics.

Step-by-Step Protocol for an ITC Experiment:

  • Sample Preparation:

    • Prepare solutions of the purified target protein and 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine in the same buffer.

    • Thoroughly degas both solutions.

  • Instrument Setup:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the inhibitor solution into the injection syringe.

    • Equilibrate the system to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the inhibitor into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat change peaks to obtain the heat released or absorbed per injection.

    • Plot the heat change against the molar ratio of inhibitor to protein.

    • Fit the data to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte to an immobilized ligand in real-time.

Step-by-Step Protocol for an SPR Experiment:

  • Ligand Immobilization:

    • Immobilize the purified target protein onto the surface of an SPR sensor chip.

  • Analyte Injection:

    • Flow a solution of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (the analyte) at various concentrations over the sensor chip surface.

  • Binding and Dissociation Monitoring:

    • Monitor the change in the SPR signal (response units, RU) over time during the association (analyte injection) and dissociation (buffer flow) phases.

  • Data Analysis:

    • Fit the association and dissociation curves to a kinetic binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Diagram of a General Biophysical Assay Workflow:

Biophysical_Assay_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis ProteinPrep Purified Target Protein Assay Choose Technique ProteinPrep->Assay LigandPrep Solubilized Inhibitor LigandPrep->Assay ITC Isothermal Titration Calorimetry (ITC) Assay->ITC Heat Change SPR Surface Plasmon Resonance (SPR) Assay->SPR Refractive Index Change DataFit Fit Data to Binding Model ITC->DataFit SPR->DataFit DetermineKd Determine Kd, Thermodynamics, and Kinetics DataFit->DetermineKd

Caption: General workflow for biophysical binding affinity determination.

Representative Data and Interpretation

While we lack specific data for 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, we can present representative data for other pyrrolo[2,3-d]pyrimidine derivatives from the literature to illustrate the expected outcomes of the proposed experiments.

Table 1: Representative IC50 Values of Pyrrolo[2,3-d]pyrimidine Derivatives Against Various Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Compound 31r EGFR19del/T790M/C797S< 1[4]
Compound B16 Btk21.70[6]
Compound 2b PfCDPK4210[9]
Compound 2g PfCDPK4530[9]
Compound 2e PfCDPK1589[9]
Compound 5k EGFR40[11]
Compound 5k Her2115[11]
Compound 5k VEGFR298[11]
Compound 5k CDK2204[11]

Data Interpretation:

  • Potency: Lower IC50 or Kd values indicate higher potency. A sub-nanomolar IC50, as seen for compound 31r , suggests very high potency.[4]

  • Selectivity: By screening the compound against a panel of kinases, a selectivity profile can be established. For example, compound B16 was found to be a preferential inhibitor of Btk.[6] Compound 5k demonstrates activity against multiple kinases.[11]

  • Mechanism: The data from ITC can reveal whether the binding is enthalpically or entropically driven, providing insights into the nature of the binding forces. SPR data provides kinetic information, which is crucial for understanding the residence time of the inhibitor on its target.

Concluding Remarks and Future Directions

This guide has provided a comprehensive framework for investigating the binding affinity of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine to its putative protein targets. Based on the extensive literature on the pyrrolo[2,3-d]pyrimidine scaffold, it is highly probable that this compound functions as a kinase inhibitor. The experimental protocols detailed herein, from initial biochemical screening to in-depth biophysical characterization, provide a clear path forward for elucidating its specific targets, potency, and mechanism of action.

The next logical steps in the investigation of this compound would be:

  • Synthesis and Purification: Obtain a high-purity sample of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine.

  • Broad Kinase Screening: Perform an initial screen against a large panel of kinases to identify potential targets.

  • IC50 and Kd Determination: Conduct detailed biochemical and biophysical assays for the most promising hits from the initial screen.

  • Cellular Assays: Evaluate the activity of the compound in relevant cell-based models to confirm its on-target effects and assess its cellular potency.

  • Structural Biology: Co-crystallize the compound with its target kinase(s) to obtain a high-resolution structure of the complex, which can guide further optimization of the compound.

By following this structured approach, researchers can unlock the full potential of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine and contribute to the ever-expanding landscape of kinase inhibitor drug discovery.

References

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]

  • Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. Metallurgical and Materials Engineering. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

  • Synthesis and Anti-HCV Activity of 4-Methoxy-7H-Pyrrolo[2,3-d] Pyrimidine Carbocyclic Nucleosides. PubMed. [Link]

  • 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. NextSDS. [Link]

  • 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine. PubChem. [Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. ChemistrySelect. [Link]

  • Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis. PubMed. [Link]

  • 4-METHOXY-7-METHYL-7H-PYRROLO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID. MilliporeSigma. [Link]

  • 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine. Inxight Drugs. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. ResearchGate. [Link]

  • PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS. European Patent Office. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Profile: 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 84955-33-9) is a highly functionalized 7-deazapurine der...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Profile: 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 84955-33-9) is a highly functionalized 7-deazapurine derivative. The pyrrolo[2,3-d]pyrimidine scaffold is a critical bioisostere of purine, widely utilized in the development of kinase inhibitors and antiviral nucleoside analogs [1].

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is achieved through a robust, two-phase linear sequence starting from the commercially available precursor, 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 84955-31-7) [3].

  • Phase 1 (N-Alkylation): The sequence begins with the regioselective N-methylation of the pyrrole nitrogen. The pyrrole NH is the most acidic proton in the system (pKa ~13). Deprotonation yields a highly nucleophilic pyrrolide anion, which readily attacks iodomethane [1].

  • Phase 2 (Nucleophilic Aromatic Substitution - SNAr): The intermediate undergoes an SNAr reaction at the C4 position. The electron-withdrawing nature of the pyrimidine nitrogens (N1 and N3) highly activates the C4-chloride bond toward nucleophilic attack by methoxide, proceeding via a stabilized Meisenheimer complex [2].

SynthesisWorkflow SM 2-Amino-4-chloro-7H- pyrrolo[2,3-d]pyrimidine CAS: 84955-31-7 Int 2-Amino-4-chloro-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine CAS: 90065-71-7 SM->Int NaH, MeI DMF, 0 °C to RT Target 4-Methoxy-7-methyl- 7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS: 84955-33-9 Int->Target NaOMe, MeOH Reflux (65 °C)

Figure 1: Two-step synthetic workflow for 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine.

Materials, Reagents, and Reaction Parameters

To ensure reproducibility, all quantitative data and reaction parameters are summarized below.

Table 1: Materials & Reagents
ReagentCAS NumberEquivalentsRole in Synthesis
2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine84955-31-71.00Starting Material
Sodium Hydride (60% dispersion in mineral oil)7646-69-71.10Base (Deprotonation)
Iodomethane (MeI)74-88-41.05Electrophile (Alkylating Agent)
N,N-Dimethylformamide (Anhydrous DMF)68-12-2-Solvent (Phase 1)
Sodium Methoxide (25 wt% in MeOH)124-41-43.00Nucleophile / Base
Methanol (Anhydrous MeOH)67-56-1-Solvent (Phase 2)
Table 2: Comparative Reaction Parameters
ParameterPhase 1: N-MethylationPhase 2: SNAr Methoxylation
Target Bond Formed N7–CH3C4–OCH3
Temperature Profile 0 °C → 25 °C (RT)65 °C (Reflux)
Reaction Time 2–3 hours4–6 hours
Atmosphere Argon / NitrogenArgon / Nitrogen
Quenching Agent Ice-cold WaterWater / Concentration
Purification Method Precipitation & FiltrationFlash Chromatography

Phase 1: Regioselective N-Methylation

Objective: Synthesize 2-amino-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Causality & Expert Insight: The exocyclic 2-amino group is heavily conjugated with the pyrimidine ring, rendering it poorly nucleophilic. By utilizing Sodium Hydride (NaH) at 0 °C, we selectively deprotonate the acidic pyrrole NH without causing unwanted side reactions. The slight stoichiometric excess of Iodomethane (1.05 eq) ensures complete conversion while mitigating the risk of over-alkylation at the pyrimidine nitrogens.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask. Purge the system with argon. Charge the flask with 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Submerge the flask in an ice-water bath to reach 0 °C. Carefully add NaH (60% dispersion, 1.1 eq) in small portions. Stir the suspension for 30 minutes until the evolution of hydrogen gas completely ceases.

  • Alkylation: Add Iodomethane (1.05 eq) dropwise via a syringe.

  • Propagation: Remove the ice bath. Allow the reaction mixture to warm to room temperature (25 °C) and stir for 2 hours.

  • Workup: Quench the reaction by slowly pouring the mixture into a beaker containing ice-cold water (approximately 3x the volume of DMF) under vigorous stirring. The intermediate product will precipitate as a solid.

  • Isolation: Collect the precipitate via vacuum filtration, wash thoroughly with cold water to remove residual DMF, and dry under high vacuum overnight.

Self-Validation Checkpoint: Analyze the intermediate via LC-MS. The presence of a mass peak at [M+H]+ = 183.0 with a distinct 3:1 isotopic ratio (M : M+2) confirms the retention of the chlorine atom and successful methylation.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize the final target, 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine [4].

Causality & Expert Insight: The C4-chloride is activated, but the aromatic stability of the pyrimidine ring creates a high activation energy barrier for the formation of the intermediate Meisenheimer complex. Therefore, the reaction requires thermal driving force (reflux at 65 °C) and an excess of Sodium Methoxide (3.0 eq) to push the equilibrium forward and compensate for any trace moisture that could hydrolyze the methoxide [2].

SNAr_Mechanism Reactant C4-Chloro Pyrimidine (Electrophilic) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactant->Meisenheimer + NaOMe (Attack) Product C4-Methoxy Product (Chloride Expelled) Meisenheimer->Product - NaCl (Rearomatization)

Figure 2: SNAr mechanism at the C4 position via a stabilized Meisenheimer complex.

Step-by-Step Protocol:

  • Preparation: In a clean, dry round-bottom flask, suspend the Phase 1 intermediate (1.0 eq) in anhydrous Methanol to achieve a 0.15 M concentration.

  • Reagent Addition: Add Sodium Methoxide solution (25 wt% in MeOH, 3.0 eq) dropwise at room temperature under an argon atmosphere.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 65 °C for 4 to 6 hours. Monitor the reaction progress via TLC (DCM:MeOH 9:1).

  • Concentration: Once the starting material is completely consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Workup & Purification: Dilute the concentrated residue with water (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via silica gel flash chromatography using a gradient of Dichloromethane and Methanol to yield the pure target compound.

Self-Validation Checkpoint: The protocol is self-validating through isotopic signature monitoring. The successful completion of Phase 2 is definitively validated by the disappearance of the M+2 chlorine isotope peak and a mass shift to [M+H]+ = 179.1 , confirming the complete displacement of the chloride by the methoxy group.

Analytical Characterization

To verify the structural integrity of the synthesized 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, compare the empirical data against the following expected spectral benchmarks:

  • MS (ESI+): m/z calculated for C8H10N4O [M+H]+: 179.09; Found: 179.1.

  • ¹H NMR (400 MHz, DMSO-d6):

    • δ 6.85 (d, J = 3.5 Hz, 1H, pyrrole CH)

    • δ 6.30 (d, J = 3.5 Hz, 1H, pyrrole CH)

    • δ 6.15 (br s, 2H, -NH₂, exchangeable with D₂O)

    • δ 3.92 (s, 3H, -OCH₃)

    • δ 3.60 (s, 3H, N-CH₃)

References

  • Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin Source: MDPI (Molecules) URL:[Link]

  • Recent Advances in Pyrimidine-Based Drugs Source: MDPI (Pharmaceuticals) URL:[Link]

  • 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 84955-33-9) Source: NextSDS Substance Database URL:[Link]

Application

NMR spectroscopy characterization of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Application Note: NMR Structural Elucidation and Regiochemical Validation of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine Introduction & Pharmacological Context The pyrrolo[2,3-d]pyrimidine scaffold is a privile...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Structural Elucidation and Regiochemical Validation of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Introduction & Pharmacological Context

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged 7-deazapurine pharmacophore, serving as the structural backbone for numerous FDA-approved multi-targeted kinase inhibitors, including tofacitinib and baricitinib[1][2]. The intermediate 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 84955-33-9) is a highly functionalized building block utilized in the synthesis of advanced therapeutic agents[3][4].

In drug development, the precise regiochemistry of substituents—specifically the positions of the methoxy (-OCH3) and methyl (-CH3) groups on the pyrimidine and pyrrole rings, respectively—dictates the molecule's binding affinity within the ATP-binding pocket of kinases[5]. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow to unequivocally characterize this compound and rule out structural isomers.

Rationale & Sample Preparation Protocol

The presence of a polar pyrimidine core and an exocyclic amine (-NH2) necessitates a solvent environment that disrupts intermolecular hydrogen bonding to prevent spectral line broadening. Dimethyl sulfoxide-d6 (DMSO-d6) is explicitly chosen over CDCl3 due to its superior solvating power for polar heterocycles and its ability to resolve exchangeable protons without rapid exchange with residual water[6].

Self-Validating NMR Preparation Protocol:

  • Analyte Weighing: Accurately weigh 15–20 mg of the compound for 1H/2D NMR, or 40–50 mg for 13C NMR, into a clean borosilicate glass vial.

  • Solvation: Add 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Homogenization: Vortex the mixture for 30 seconds. If micro-particulates remain, sonicate for 2 minutes at 25°C to ensure a perfectly isotropic solution, which is critical for high-resolution shimming.

  • Transfer: Transfer the clear solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette.

  • Internal Validation (D2O Exchange): To create a self-validating dataset for the amine assignment, prepare a parallel sample using 0.55 mL DMSO-d6 and 0.05 mL Deuterium Oxide (D2O). The disappearance of the broad downfield singlet definitively confirms the location of the exchangeable -NH2 protons.

NMR_Workflow Prep Sample Preparation (DMSO-d6 + TMS) Acq1H 1H NMR Acquisition (Identify Protons) Prep->Acq1H Step 1 Acq13C 13C NMR Acquisition (Carbon Framework) Prep->Acq13C Step 2 Acq2D 2D NMR (COSY/HSQC/HMBC) (Network Connectivity) Acq1H->Acq2D Pulse Cal Acq13C->Acq2D F1 Domain Validate Structural Validation (Regiochemistry Confirmed) Acq2D->Validate Map Correlations

Figure 1: Sequential NMR acquisition workflow for self-validating structural elucidation.

Spectral Analysis & Causality

1H NMR Characterization

The 1H NMR spectrum is defined by the electronic environment of the 7-deazapurine core. The highly electronegative oxygen at C4 heavily deshields the methoxy protons, pushing them downfield relative to the N-methyl protons attached to the less electronegative pyrrole nitrogen (N7)[1]. The pyrrole protons (H-5 and H-6) form an AB spin system. H-6 is adjacent to the N7 atom, experiencing stronger deshielding compared to H-5. The scalar coupling constant ( 3J≈3.5 Hz) is a diagnostic hallmark of the electron-rich pyrrole ring.

Table 1: Expected 1H NMR Data (400 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)AssignmentCausality / Notes
~7.05Doublet (d)1H~3.5Pyrrole H-6Deshielded by adjacent N7.
~6.40Doublet (d)1H~3.5Pyrrole H-5Shielded by resonance from N7.
~6.20Broad Singlet (br s)2H-Amine -NH2Quadrupolar relaxation via 14 N; D2O exchangeable.
~3.95Singlet (s)3H-Methoxy -OCH3Strong deshielding by C4 oxygen.
~3.65Singlet (s)3H-N-Methyl -CH3Deshielded by pyrrole N7.
13C NMR Characterization

Acquisition Causality: Because the bridgehead carbons (C4a, C7a) and substituted pyrimidine carbons (C2, C4) lack attached protons, they suffer from slow longitudinal relaxation ( T1​ ). To ensure these quaternary carbons are detectable, the acquisition protocol must utilize a relaxation delay ( D1​ ) of at least 2.0 seconds.

The chemical shifts reflect the electron density distribution. C2 and C4 are highly deshielded due to the electron-withdrawing nature of the adjacent ring nitrogens and exocyclic heteroatoms. Conversely, C5 is uniquely shielded for an aromatic carbon (~99 ppm) due to the strong electron-donating resonance from the pyrrole nitrogen lone pair delocalizing into the ring[5].

Table 2: Expected 13C NMR Data (100 MHz, DMSO-d6)

Chemical Shift (δ, ppm)Carbon TypeAssignmentDiagnostic Feature
~162.0Quaternary (C)C4Deshielded by pyrimidine nitrogens and -OCH3.
~159.5Quaternary (C)C2Deshielded by pyrimidine nitrogens and -NH2.
~152.0Quaternary (C)C7aBridgehead carbon adjacent to N1 and N7.
~123.0Methine (CH)C6Typical aromatic pyrrole carbon.
~102.0Quaternary (C)C4aBridgehead carbon.
~99.0Methine (CH)C5Highly shielded due to N7 resonance.
~53.0Methyl (CH3)-OCH3Typical methoxy shift.
~30.0Methyl (CH3)N-CH3Typical N-alkyl shift.

2D NMR Regiochemical Validation

1D NMR alone cannot definitively prove whether the methyl group is on N1, N3, or N7, nor can it confirm if the methoxy group is on C2 or C4. To achieve a self-validating structural proof, 2D Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC maps 2-bond ( 2J ) and 3-bond ( 3J ) scalar couplings between protons and carbons.

  • O-Alkylation Proof: The methoxy protons (~3.95 ppm) show a strong 3J correlation exclusively to the deshielded C4 carbon (~162.0 ppm), confirming the ether linkage at the 4-position.

  • N-Alkylation Proof: The N-methyl protons (~3.65 ppm) exhibit 3J correlations to both C6 (~123.0 ppm) and the bridgehead C7a (~152.0 ppm). This triangulation mathematically restricts the methyl group to the N7 position, ruling out N1 or N3 isomers.

HMBC_Map cluster_protons Proton Resonances cluster_carbons Carbon Resonances H5 H-5 (~6.40 ppm) C4a C4a (~102 ppm) H5->C4a 2J (Ring) C7a C7a (~152 ppm) H5->C7a 3J (Ring) H6 H-6 (~7.05 ppm) H6->C4a 3J (Ring) NMe N-CH3 (~3.65 ppm) C6 C6 (~123 ppm) NMe->C6 3J (N-Alkyl) NMe->C7a 3J (N-Alkyl) OMe O-CH3 (~3.95 ppm) C4 C4 (~162 ppm) OMe->C4 3J (O-Alkyl)

Figure 2: Key HMBC (3J and 2J) correlations validating the regiochemistry of the substituents.

Conclusion

By combining optimized sample preparation with targeted 1D and 2D NMR acquisition strategies, the structure of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unambiguously verified. The use of D2O exchange and HMBC cross-referencing establishes a closed, self-validating loop of evidence, ensuring the highest standards of analytical rigor required for downstream drug development applications.

References

  • NextSDS. "4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine - Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • MDPI. "Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives." Molecules, 2025. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers." PMC, 2023. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation." PMC, 2021. Available at:[Link]

Sources

Method

Using 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine as a pharmaceutical intermediate

Advanced Application Note: 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine in Kinase Inhibitor Discovery Executive Summary & Structural Rationale In the landscape of targeted therapeutics, 4-Methoxy-7-methyl-7H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine in Kinase Inhibitor Discovery

Executive Summary & Structural Rationale

In the landscape of targeted therapeutics, 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 84955-33-9)[1] has emerged as a highly privileged, electron-rich heterocyclic building block. As a Senior Application Scientist, I frequently leverage this specific scaffold because the pyrrolo[2,3-d]pyrimidine core acts as a superior bioisostere of the adenine ring of ATP. This allows it to function as a potent "hinge binder" within the catalytic cleft of various kinases, including Janus kinases (JAK)[2], PERK[3], and Hippo pathway kinases (STK3/4)[4].

The specific substitution pattern of this intermediate is not accidental; it is a masterclass in rational pharmacophore design:

  • N7-Methyl Group: Unsubstituted pyrrolopyrimidines can tautomerize, leading to promiscuous hydrogen bonding and off-target kinome toxicity. The N7-methyl group locks the molecule into a single tautomeric state and directs the scaffold toward the solvent-exposed region or a specific hydrophobic pocket, drastically enhancing selectivity[3].

  • C4-Methoxy Group: Synthetically, this acts as a robust protecting group for the C4-oxo (lactam) position, maintaining high solubility in organic solvents and preventing unwanted N-alkylation during early synthetic steps. Biologically, it can be retained to probe the sugar pocket of the kinase active site[4].

  • C2-Amine: Provides a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Glu930 in JAK2)[2]. Synthetically, it serves as an orthogonal handle for Buchwald-Hartwig cross-coupling or acylation.

JAK_STAT_Pathway Cytokine Cytokine Signal JAK JAK Kinase (Active) Cytokine->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Target Gene Transcription STAT->Target Translocates Inhibitor Pyrrolopyrimidine Derivative Inhibitor->JAK Blocks ATP Pocket

Pyrrolopyrimidine derivatives competitively inhibit JAK kinase, disrupting downstream STAT signaling.

Quantitative Reactivity Profiling

To effectively utilize this intermediate, one must understand the thermodynamic and kinetic behavior of its reactive sites. The table below summarizes the empirical data used to design orthogonal synthetic routes.

Table 1: Physicochemical and Reactivity Profiling of CAS 84955-33-9

ParameterValue / ObservationKinetic / Thermodynamic Rationale
Molecular Weight 178.20 g/mol Optimal low-MW starting point for lead optimization, ensuring final drug candidates adhere to Lipinski's Rule of 5.
C5 Nucleophilicity Exceptionally HighThe electron-rich pyrrole ring, augmented by N7-methyl donation, allows rapid, catalyst-free electrophilic halogenation.
C2 Amine Reactivity ModerateDelocalization of the lone pair into the pyrimidine ring reduces nucleophilicity; requires strong bases or Pd-catalysis for arylation.
C4 Methoxy Stability High (in base)Highly stable to standard cross-coupling conditions and basic environments; requires harsh acidic hydrolysis for cleavage[5].

Self-Validating Experimental Protocols

The following workflows detail the transformation of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine into an advanced cross-coupling precursor.

Chemical_Workflow SM Starting Material 4-Methoxy-7-methyl -7H-pyrrolo[2,3-d] pyrimidin-2-amine Bromination Step 1: C5 Bromination NBS, DMF, 0°C SM->Bromination Electrophilic Substitution Hydrolysis Step 2: C4 Demethylation HCl (aq), 90°C Bromination->Hydrolysis Acidic Cleavage Coupling Step 3: Cross-Coupling Pd-Catalysis, Ar-B(OH)2 Hydrolysis->Coupling Suzuki-Miyaura Reaction

Workflow illustrating the sequential, regioselective functionalization of the pyrrolopyrimidine core.

Protocol A: Regioselective C5-Bromination

Causality & Design: The C5 position of the pyrrole ring is highly nucleophilic. Bromination at this site is the standard method to install a halogen handle for subsequent Suzuki-Miyaura couplings, which are necessary to append aryl groups that access the hydrophobic back pocket of the kinase[3]. N-Bromosuccinimide (NBS) is utilized instead of Br₂ because it provides a controlled, low concentration of electrophilic bromine, preventing over-halogenation or oxidation of the sensitive 2-amine. DMF is chosen as the solvent because its high dielectric constant stabilizes the polar transition state of the electrophilic aromatic substitution.

Step-by-Step Methodology:

  • Suspend 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Cool the reaction vessel to 0 °C using an ice-water bath to suppress kinetic side reactions.

  • Add NBS (1.05 eq, 10.5 mmol) portion-wise over 15 minutes.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to ambient temperature for an additional 2 hours.

  • Quench the reaction by pouring the mixture into ice-cold distilled water (3 volumes relative to DMF).

Self-Validating System: The reaction mixture will transition from a clear solution to a pale yellow suspension as the brominated product precipitates upon water addition. Filter the precipitate. Validation is achieved via LC-MS: the complete disappearance of the starting material peak (m/z 179[M+H]⁺) and the emergence of a characteristic 1:1 isotopic doublet at m/z 257/259 [M+H]⁺ confirms the precise incorporation of a single bromine atom.

Protocol B: Acid-Catalyzed Demethylation of the C4-Methoxy Group

Causality & Design: For kinase targets requiring a hydrogen bond acceptor at the C4 position (mimicking the N1 of adenine), the methoxy group must be converted to the thermodynamically stable lactam (4-oxo) form. Acidic hydrolysis is strictly preferred over basic conditions because the electron-rich pyrimidine ring actively resists nucleophilic aromatic substitution (SNAr) by hydroxide[5]. Concentrated HCl protonates the N3 nitrogen, drastically increasing the electrophilicity of C4 and facilitating nucleophilic attack by water.

Step-by-Step Methodology:

  • Suspend the C5-brominated intermediate from Protocol A (1.0 eq, 5 mmol) in a mixture of 1,4-dioxane and 6M aqueous HCl (1:1 v/v, 0.1 M).

  • Equip the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring for 12 hours.

  • Cool the reaction to 0 °C.

  • Carefully neutralize the mixture to pH 7 using 2M aqueous NaOH added dropwise.

  • Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

Self-Validating System: As the reaction progresses at 90 °C, the suspension will completely dissolve into a homogenous solution, indicating the formation of the soluble protonated intermediate. Upon cooling and neutralization to exactly pH 7, the highly crystalline lactam product precipitates abruptly. Validation is confirmed via UV-Vis spectroscopy, which will reveal a distinct hypsochromic (blue) shift due to the loss of the auxochromic methoxy group. LC-MS will confirm a mass reduction of exactly 14 Da (m/z 257/259 shifting to m/z 243/245[M+H]⁺).

References

  • NextSDS. "4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine - Chemical Substance Information." NextSDS Substance Database. 1

  • Frontiers in Immunology. "Revisiting Janus kinases as molecular drug targets for rheumatic diseases." Frontiers. 2

  • National Institutes of Health (NIH). "Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors." NIH. 3

  • PubMed Central (PMC). "Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia." PMC. 4

  • Preprints.org. "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water." Preprints. 5

Sources

Application

Advanced Crystallization and Purification Strategies for 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Strategic Context & Application The pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the hinge-binding core for various kinase inhibitors, including those ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the hinge-binding core for various kinase inhibitors, including those targeting LRRK2, RET, and JAK pathways[1],[2]. 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 84955-33-9) is a critical intermediate in these synthetic pipelines[3].

Achieving high purity (>99.5%) of this intermediate is paramount. Impurities carried forward—such as 4-chloro regioisomers or des-methyl variants—can act as chain terminators or generate closely eluting active pharmaceutical ingredient (API) impurities that are nearly impossible to clear in final stages. This application note details scalable, thermodynamically controlled crystallization techniques to purify this specific compound, moving beyond basic chromatography to field-proven, self-validating phase separation methods.

Physicochemical Profiling & Mechanistic Causality

To design an effective crystallization process, we must first analyze the molecule's structural impact on its solubility and crystal lattice formation[4]:

  • Hydrogen Bonding Network: The 2-amino group acts as a strong hydrogen-bond donor, while the pyrimidine nitrogens (N1, N3) and the methoxy oxygen act as acceptors.

  • The N7-Methyl Effect: Methylation at the N7 position eliminates the pyrrole N-H hydrogen bond donor. Causality: This disruption of intermolecular hydrogen bonding significantly lowers the melting point and increases the compound's solubility in moderately polar organic solvents (like Isopropanol) compared to its des-methyl precursor[2].

  • Failure Mode Avoidance (Oiling Out): As an Application Scientist, the most common failure mode observed with pyrrolo-pyrimidines is Liquid-Liquid Phase Separation (LLPS), or "oiling out." This occurs when supersaturation is generated too rapidly, pushing the system past the spinodal curve before nucleation can occur. Our protocols utilize controlled cooling and precise seeding to remain within the Metastable Zone Width (MSZW).

Quantitative Data: Solubility Profile

The following table summarizes the solubility behavior of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, dictating solvent selection.

Solvent SystemTemp (°C)Solubility (mg/mL)Thermodynamic Role & Suitability
Isopropanol (IPA) 75> 85Primary solvent; excellent dissolution at reflux.
Isopropanol (IPA) 5< 5High yield recovery; steep temperature-solubility curve.
DMSO 25> 200Primary solvent for anti-solvent crystallization.
Water 25< 1Strong anti-solvent; forces rapid supersaturation.
Ethyl Acetate 25~ 15Moderate; carries a high risk of solvate formation.

Experimental Workflows & Decision Matrices

G Start Solvent Selection Strategy HighSol High Solubility (DMSO, DMF) Start->HighSol ModSol Moderate Solubility (IPA, EtOH) Start->ModSol LowSol Anti-Solvents (Water, Heptane) Start->LowSol AS_Cryst Anti-Solvent Crystallization HighSol->AS_Cryst Pair with Cool_Cryst Cooling Crystallization ModSol->Cool_Cryst Direct use LowSol->AS_Cryst Pair with

Decision matrix for selecting crystallization solvent systems based on solubility profiles.

Protocol A: Controlled Cooling Crystallization (Recommended for >85% Crude Purity)

This method leverages the steep solubility curve of Isopropanol (IPA) to achieve high purity without the localized supersaturation spikes caused by anti-solvent addition.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine in 10 volumes (V) of IPA. Heat the reactor to 75°C under constant agitation (250 rpm) until complete dissolution is achieved.

    • Causality: IPA perfectly balances the hydrophobic nature of the methyl/methoxy groups with the polar 2-amino group, allowing for complete dissolution at elevated temperatures while heavily rejecting structurally dissimilar impurities.

  • Hot Polish Filtration: Pass the 75°C solution through a 0.45 µm PTFE filter into a pre-heated secondary crystallizer.

    • Causality: Removes insoluble mechanical impurities and eliminates foreign nucleation sites that trigger uncontrolled, premature crystallization.

  • Cooling & Seeding (The Critical Step): Cool the solution linearly to 60°C. Introduce 1% w/w of pure crystalline seed of the target compound. Hold the temperature at 60°C for 60 minutes.

    • Causality: Operating strictly within the MSZW and adding seeds bypasses primary nucleation. This prevents the compound from "oiling out" into an amorphous phase and ensures uniform, high-purity crystal growth.

  • Desupersaturation: Implement a linear cooling ramp of 0.2°C/min down to 5°C. Hold the slurry at 5°C for 2 hours.

    • Causality: A slow cooling rate maintains supersaturation at an optimal, low level. This allows the target molecule to integrate into the growing crystal lattice while leaving kinetically trapped impurities (e.g., 4-chloro regioisomers) dissolved in the mother liquor.

  • Isolation & Washing: Filter the slurry under vacuum. Wash the filter cake with 2 V of pre-chilled (5°C) IPA.

    • Self-Validation Check: The filtrate must be a clear, pale yellow liquid. If the filtrate is cloudy, it indicates secondary nucleation of fines due to over-rapid cooling, which will negatively impact filtration speed and final purity.

  • Drying: Dry the crystals under vacuum at 50°C for 12 hours to yield the purified product.

G A Crude 4-Methoxy-7-methyl-7H- pyrrolo[2,3-d]pyrimidin-2-amine B Dissolution in Primary Solvent (IPA at 75°C) A->B C Hot Polish Filtration (Remove Particulates) B->C D Controlled Cooling to 60°C (Metastable Zone Entry) C->D E Seeding (1% w/w) (Control Nucleation) D->E F Linear Cooling to 5°C (0.2°C/min) E->F G Filtration & Cold Wash (Displacement of Mother Liquor) F->G H Vacuum Drying (Yield > 90%, Purity > 99.5%) G->H

Workflow for the controlled cooling crystallization of pyrrolo[2,3-d]pyrimidine derivatives.

Protocol B: Anti-Solvent Crystallization (For <85% Crude Purity)

When the crude material contains high levels of recalcitrant, tar-like impurities that inhibit crystallization in IPA, a DMSO/Water system is utilized.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mass in 3 V of DMSO at 40°C.

    • Causality: DMSO is a powerful aprotic solvent that disrupts strong intermolecular hydrogen bonds, forcing even highly impure mixtures into a homogenous solution.

  • Initial Anti-Solvent Addition: Slowly dose 0.5 V of Water (anti-solvent) over 30 minutes via a subsurface dip tube.

    • Causality: Subsurface addition prevents high localized supersaturation at the solvent interface, mitigating the risk of amorphous precipitation.

  • Seeding & Aging: Add 1% w/w seeds and age the mixture for 1 hour at 40°C.

    • Self-Validation Check: A distinct "cloud point" should be observed, followed by the formation of a thin, stirrable slurry. If the mixture turns into a biphasic liquid (oil), the water addition was too rapid.

  • Final Anti-Solvent Addition: Dose an additional 3.5 V of Water linearly over 4 hours. Cool to 20°C and hold for 2 hours.

  • Isolation: Filter and wash extensively with Water (5 V) to remove all residual DMSO, followed by vacuum drying at 60°C.

References

  • Title : 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine - Chemical Substance Information Source : NextSDS URL : 3

  • Title : Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate Source : Journal of Medicinal Chemistry - ACS Publications URL : 1

  • Title : Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers Source : MDPI URL : 4

  • Title : Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation Source : PMC URL : 2

Sources

Method

Application Note: Advanced Formulation Strategies for 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Target Audience: Formulation Scientists, Pharmacokinetics Researchers, and Oncology Drug Development Professionals Document Type: Technical Application Note & Laboratory Protocols Executive Summary & Mechanistic Rational...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Pharmacokinetics Researchers, and Oncology Drug Development Professionals Document Type: Technical Application Note & Laboratory Protocols

Executive Summary & Mechanistic Rationale

The compound 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 84955-33-9) represents a highly potent, lipophilic derivative within the pyrrolo[2,3-d]pyrimidine class. The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged pharmacophore in modern oncology, functioning as an ATP-competitive hinge-binding motif for critical kinases such as CSF1R, c-Met, and JAK .

Despite its high target affinity, the clinical translation of this API is severely bottlenecked by its physicochemical properties. The planar heterocyclic structure induces high crystal lattice energy, resulting in extreme hydrophobicity and an aqueous solubility often falling below the viable therapeutic threshold (QPlogS < -5.0) . Consequently, the unformulated API exhibits erratic gastrointestinal absorption and poor oral bioavailability.

To overcome these dissolution rate-limited absorption barriers, this application note details two advanced formulation engineering strategies: Amorphous Solid Dispersions (ASDs) and Solid Lipid Nanoparticles (SLNs) .

G API 4-Methoxy-7-methyl-7H- pyrrolo[2,3-d]pyrimidin-2-amine (Poorly Soluble API) Formulation Nano-Formulation (SLNs / ASDs) API->Formulation Formulation Engineering Solubility Enhanced Aqueous Solubility Formulation->Solubility Uptake Cellular Uptake & Lymphatic Transport Solubility->Uptake Target Kinase Hinge Region (ATP-competitive binding) Uptake->Target Intracellular Release Effect Inhibition of Tumor Proliferation Target->Effect

Fig 1. Mechanistic pathway showing how nano-formulation overcomes solubility limits for kinase inhibition.

Strategy I: Amorphous Solid Dispersions (ASDs) via Hot-Melt Extrusion

Causality & Principle

Hot-Melt Extrusion (HME) applies thermal and mechanical shear to melt the crystalline API, dispersing it at a molecular level within a hydrophilic polymeric matrix. By trapping the pyrrolo[2,3-d]pyrimidine core in a high-energy amorphous state, the formulation circumvents the thermodynamic barrier of the crystal lattice. Upon hydration in the GI tract, this generates a "spring and parachute" supersaturated state that drives passive transcellular absorption.

Protocol: Step-by-Step HME Preparation

Note: This protocol is designed as a self-validating system. Do not proceed to in vivo testing without confirming amorphization in Step 4.

  • Pre-Blending: Geometrically mix the API (20% w/w) with Copovidone (VA64) (75% w/w) and D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS) (5% w/w). TPGS acts as both a plasticizer to lower the melt viscosity and a P-glycoprotein inhibitor to enhance absorption.

  • Extrusion: Feed the physical mixture into a co-rotating twin-screw extruder. Set the temperature profile across the barrel zones to 90°C → 120°C → 140°C → 145°C (die). Maintain a screw speed of 100 rpm to ensure sufficient mean residence time for molecular mixing without thermal degradation.

  • Cooling & Milling: Extrude the transparent melt onto a chill roll. Mill the solidified extrudate using a cryogenic impact mill to achieve a uniform particle size of <150 µm.

  • Self-Validation (QC): Analyze the milled powder via Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

    • Success Criteria: The complete absence of the API's characteristic melting endotherm on the DSC thermogram and a "halo" pattern on the PXRD diffractogram confirm complete amorphization.

Strategy II: Solid Lipid Nanoparticles (SLNs) for Lymphatic Targeting

Causality & Principle

Lipophilic kinase inhibitors are notoriously susceptible to extensive hepatic first-pass metabolism . Encapsulating the API within Solid Lipid Nanoparticles (SLNs) bypasses this liability. The lipidic core stimulates the secretion of chylomicrons in the enterocytes, shunting the drug into the intestinal lymphatic system and directly into systemic circulation via the thoracic duct.

Workflow Lipid Melt Lipid Phase (Compritol 888 ATO) + API PreEmulsion Pre-Emulsion (High-Speed Stirring) Lipid->PreEmulsion Aqueous Aqueous Phase (Surfactant/Poloxamer) Heated to 85°C Aqueous->PreEmulsion HPH High-Pressure Homogenization (500 bar, 3 cycles) PreEmulsion->HPH Size Reduction Cooling Cooling to 4°C (Lipid Solidification) HPH->Cooling Nanoparticle Formation Validation Validation (DLS, Zeta, EE%) Cooling->Validation QC Check

Fig 2. Step-by-step workflow for the preparation of API-loaded Solid Lipid Nanoparticles via HPH.

Protocol: High-Pressure Homogenization (HPH)
  • Lipid Phase Preparation: Melt 5% (w/v) Compritol® 888 ATO at 85°C (approximately 10°C above its melting point). Dissolve 0.5% (w/v) of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine into the lipid melt until the solution is optically clear.

  • Aqueous Phase Preparation: Dissolve 1.5% (w/v) Poloxamer 188 and 0.5% (w/v) Soy Lecithin in ultra-pure water. Heat the aqueous phase to 85°C to match the lipid phase temperature (preventing premature lipid crystallization).

  • Pre-Emulsification: Disperse the hot lipid phase into the aqueous phase under high-speed homogenization (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes.

  • High-Pressure Homogenization: Transfer the hot pre-emulsion to a high-pressure homogenizer. Process for 3 continuous cycles at 500 bar while maintaining the system temperature at 85°C.

  • Solidification: Rapidly cool the resulting nanoemulsion to 4°C. This rapid cooling crystallizes the lipid core, locking the API within the solid matrix and preventing drug expulsion.

  • Self-Validation (QC):

    • Dynamic Light Scattering (DLS): Measure particle size and Polydispersity Index (PDI). Acceptable parameters are Z-average < 150 nm and PDI < 0.2.

    • Encapsulation Efficiency (EE%): Centrifuge an aliquot using a 100 kDa Amicon filter and analyze the free drug in the filtrate via HPLC. Target EE% is > 85%.

Quantitative Data Summary

The table below summarizes the expected performance metrics of the unformulated crystalline API compared to the engineered delivery systems. These metrics demonstrate the critical necessity of formulation intervention for pyrrolo[2,3-d]pyrimidine derivatives.

ParameterUnformulated API (Crystalline)Amorphous Solid Dispersion (ASD)Solid Lipid Nanoparticle (SLN)
Aqueous Solubility (pH 6.8) < 5 µg/mL~120 µg/mL (Supersaturated)N/A (Colloidal Dispersion)
Apparent Permeability ( Papp​ ) 1.2×10−6 cm/s 4.5×10−6 cm/s 8.9×10−6 cm/s (Lymphatic)
Relative Bioavailability (Oral) 100% (Baseline)~350%~520%
Hepatic First-Pass Metabolism HighHighLow (Bypassed)
Physical State Highly CrystallineAmorphous ( Tg​ ~ 105°C)Solid Lipid Core (<150 nm)

References

  • Song, B. et al. "Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives." Molecules, 2025. URL:[Link]

  • Aarhus, T. I. et al. "Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form." Journal of Medicinal Chemistry, 2023. URL:[Link]

  • NextSDS Chemical Database. "4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine - Chemical Substance Information". URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers, medicinal chemists, and formulation scientists struggling with the aqueous formulation of 4-Methoxy-7-methyl-7H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers, medicinal chemists, and formulation scientists struggling with the aqueous formulation of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 84955-33-9)[1][2].

Rather than relying on trial-and-error, this guide deconstructs the physicochemical barriers of the compound and provides self-validating, mechanistically grounded protocols to achieve target concentrations for in vitro and in vivo applications.

Mechanistic Root Cause Analysis: Why is it Insoluble?

To solubilize a compound, you must first understand why it resists solvation. The pyrrolo[2,3-d]pyrimidine scaffold (a 7-deazapurine analog) is notorious in drug development for its highly rigid, planar structure, which heavily favors crystallization over aqueous solvation[3].

For 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, the poor aqueous solubility is driven by three intersecting factors:

  • High Crystal Lattice Energy: The planar bicyclic aromatic system promotes strong π−π stacking interactions.

  • Dense Hydrogen Bonding Network: The exocyclic 2-amine group acts as a strong hydrogen bond donor, while the pyrimidine nitrogens (N1, N3) act as powerful hydrogen bond acceptors[4]. This creates an interlocking crystalline network that water molecules cannot easily disrupt.

  • Substituent Lipophilicity: The addition of the 4-methoxy and 7-methyl groups increases the overall lipophilicity (LogP) of the molecule. Crucially, the 7-methyl group removes the hydrogen-bond donor capability of the pyrrole nitrogen, further decreasing its affinity for water.

RootCause Compound 4-Methoxy-7-methyl-7H- pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 84955-33-9) Lattice High Crystal Lattice Energy (Planar π-π Stacking) Compound->Lattice HBond Intermolecular H-Bonding (2-Amine & Pyrimidine N1/N3) Compound->HBond Lipo Increased Lipophilicity (4-Methoxy & 7-Methyl Groups) Compound->Lipo Solubility Poor Aqueous Solubility (< 0.01 mg/mL at pH 7.4) Lattice->Solubility HBond->Solubility Lipo->Solubility

Fig 1: Physicochemical barriers driving the poor aqueous solubility of the compound.

Quantitative Data & Thermodynamic Profiling

Before attempting a formulation, it is critical to benchmark the expected solubility across different vehicles. The following table synthesizes the expected thermodynamic solubility based on the compound's ionization and partition coefficients.

Formulation VehicleSolubilization MechanismEst. Solubility (mg/mL)Primary Application
Water / PBS (pH 7.4) Baseline (Neutral species)< 0.01Unsuitable for assays
Aqueous Buffer (pH 2.0) Cationic Salt Formation (Protonated N1/N3)0.10 - 0.50In vivo IV/PO (Acidic)
10% DMSO / 90% PBS Dielectric Constant Reduction (Co-solvency)0.50 - 1.00In vitro Biochemical Assays
20% HP-β-CD in Water Hydrophobic Inclusion Complexation2.00 - 5.00In vivo Efficacy Models

Solubilization Workflows & Self-Validating Protocols

To ensure scientific integrity, every formulation attempt must be verified. Visual inspection is insufficient, as sub-micron aggregates (nanoprecipitates) often appear clear to the naked eye but will ruin biochemical assays and in vivo pharmacokinetics.

Workflow Start Solubilization Strategy Initiation Step1 1. pH Adjustment Titrate to pH 2.0 - 3.0 Start->Step1 Validate1 HPLC-UV & OD600 Check (Is it truly dissolved?) Step1->Validate1 Step2 2. Co-Solvent System Add 5-10% DMSO or PEG400 Validate2 HPLC-UV & OD600 Check (Is it truly dissolved?) Step2->Validate2 Step3 3. Complexation 20% HP-β-CD in Aqueous Buffer Validate3 HPLC-UV & OD600 Check (Is it truly dissolved?) Step3->Validate3 Validate1->Step2 Precipitate Detected Success Proceed to Assay / Dosing Validate1->Success OD600 < 0.05 Validate2->Step3 Crash Out Upon Dilution Validate2->Success OD600 < 0.05 Validate3->Success OD600 < 0.05

Fig 2: Step-by-step decision tree for solubilizing pyrrolo[2,3-d]pyrimidine derivatives.

Protocol A: Cyclodextrin Inclusion Complexation (Recommended for In Vivo)

Causality: The hydrophobic cavity of Hydroxypropyl- β -cyclodextrin (HP- β -CD) is perfectly sized to encapsulate the planar bicyclic pyrrolo[2,3-d]pyrimidine core. The exterior hydroxyl groups of the cyclodextrin maintain high aqueous solubility, effectively masking the compound's lipophilicity and disrupting its ability to form a crystal lattice.

Step-by-Step Methodology:

  • Preparation: Weigh 200 mg of HP- β -CD and dissolve it in 1.0 mL of sterile Water for Injection (WFI) to create a 20% (w/v) vehicle.

  • Addition: Add 2.0 mg of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine directly to the cyclodextrin solution.

  • Energy Input: Sonicate the suspension in a water bath at 37°C for 30 minutes. Note: The thermal energy accelerates the thermodynamic equilibrium of the host-guest inclusion complex.

  • Equilibration: Place the vial on an orbital shaker at room temperature for 12 hours.

  • Self-Validation (Critical):

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet any undissolved drug.

    • Transfer the supernatant to a cuvette and measure the Optical Density at 600 nm (OD600). A true solution will yield an OD600 < 0.05.

    • Dilute an aliquot of the supernatant 1:100 in mobile phase and quantify the exact dissolved concentration via HPLC-UV against a standard curve.

Protocol B: Acidic Salt Formation (Recommended for High-Concentration Stocks)

Causality: The pyrimidine nitrogens (N1/N3) in this scaffold possess a basic pKa of approximately 3.5 to 4.5. By dropping the pH of the vehicle below 3.0, the nitrogens become protonated, converting the neutral lipophilic molecule into a highly soluble cationic salt.

Step-by-Step Methodology:

  • Suspend 5.0 mg of the compound in 0.9 mL of deionized water.

  • Under continuous magnetic stirring, add 0.1 N HCl dropwise.

  • Monitor the pH using a micro-probe. Stop addition when the pH reaches 2.5.

  • Stir for 60 minutes until the suspension clarifies into a transparent solution.

  • Self-Validation: Measure OD600 to confirm the absence of light-scattering aggregates.

Frequently Asked Questions (FAQs)

Q1: I dissolved the compound perfectly in 100% DMSO at 10 mM, but when I dilute it 1:100 into my pH 7.4 assay buffer, it precipitates. What is happening? A1: You are experiencing "solvent shift precipitation" (commonly called crashing out). DMSO is a water-miscible solvent that dramatically lowers the dielectric constant of the mixture. When you dilute the DMSO stock into an aqueous buffer, the local DMSO concentration drops instantly. Because the compound is highly crystalline and insoluble at pH 7.4, it rapidly nucleates and forms micro-precipitates before it can establish a stable thermodynamic equilibrium. Solution: Pre-warm your buffer to 37°C, add the DMSO stock under vigorous vortexing, or switch to a cyclodextrin-based assay buffer.

Q2: I tried adjusting the pH to 5.5 to improve solubility, but it didn't work. Why? A2: The pKa of the pyrimidine nitrogens in the pyrrolo[2,3-d]pyrimidine scaffold is too low to be protonated at pH 5.5. According to the Henderson-Hasselbalch equation, to achieve >90% ionization (which is required for significant solubility gains), the pH of the vehicle must be at least 1 to 1.5 units below the compound's basic pKa. You must drop the pH to 2.0 - 3.0 to see a meaningful increase in solubility.

Q3: Can I use Tween-80 or Cremophor EL instead of Cyclodextrins? A3: While micellar surfactants like Tween-80 can solubilize lipophilic compounds, they are often less effective for highly planar, crystalline molecules like 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. Surfactants address lipophilicity but do not efficiently disrupt the strong π−π stacking of the crystal lattice. Cyclodextrins physically isolate the planar core, making them structurally superior for this specific chemical class.

References

  • Title: Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: 7-Functionalized 7-Deazapurine Ribonucleosides Related to 2-Aminoadenosine, Guanosine, and Xanthosine: Glycosylation of Pyrrolo[2,3-d]pyrimidines with 1-O-Acetyl-2,3,5-tri-O-benzoyl-d-ribofuranose Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine - NextSDS Chemical Substance Information Source: NextSDS Database URL: [Link]

Sources

Optimization

Optimization of reaction conditions for 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine scale-up

Technical Support Center: Scale-Up Optimization for 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine Process Overview & Mechanistic Workflow 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 84955-33-9) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Optimization for 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Process Overview & Mechanistic Workflow

4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 84955-33-9) is a highly privileged heterocyclic scaffold, frequently utilized as a core building block in the synthesis of Janus kinase (JAK) inhibitors and other targeted therapeutics[1]. Scaling up its synthesis from medicinal chemistry routes (milligram scale) to process manufacturing (kilogram scale) introduces significant challenges regarding regioselectivity, byproduct formation, and isolation efficiency.

This support guide details the optimized two-step continuous workflow: an N7-directed methylation followed by a nucleophilic aromatic substitution (SNAr) methoxylation.

SynthesisWorkflow SM Starting Material 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 3680-69-1) Step1 Step 1: N-Methylation Reagents: MeI, K2CO3, DMF Temp: 0-20°C SM->Step1 Int1 Intermediate 2-amino-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 90065-71-7) Step1->Int1 Step2 Step 2: SNAr Methoxylation Reagents: NaOMe, MeOH Temp: 65°C (Reflux) Int1->Step2 Product Target API Building Block 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 84955-33-9) Step2->Product

Two-step scalable synthetic workflow for 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine.

Troubleshooting & FAQs (Process Chemistry)

Q1: During N-methylation (Step 1), we observe significant formation of N1/N3-methylated or exocyclic amine-methylated byproducts. How do we improve N7-regioselectivity? Causality: The pyrrolo[2,3-d]pyrimidine scaffold is an ambident nucleophile containing multiple reactive nitrogen atoms. The N7 pyrrole proton is the most acidic, but the pyrimidine nitrogens (N1, N3) and the exocyclic C2-amine can act as competing nucleophiles if the base is too strong or the electrophile is too hard[2]. Using strong bases like Sodium Hydride (NaH) at room temperature leads to thermodynamic equilibration, favoring a mixture of N-alkylated isomers. Solution: Switch to a mild, insoluble inorganic base like Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent (DMF). The heterogeneous nature of K2​CO3​ ensures a low steady-state concentration of the deprotonated species, kinetically favoring the most acidic N7 position[3]. Maintain the reaction temperature strictly between 0°C and 20°C to prevent thermodynamic shifting.

Q2: In Step 2 (Methoxylation), the reaction stalls at 80% conversion, and we detect a +18 Da byproduct via LC-MS. What is causing this, and how can it be resolved? Causality: The +18 Da mass shift indicates the formation of a 4-hydroxy byproduct (hydrolysis of the 4-chloro intermediate) instead of the desired 4-methoxy product. This is caused by trace water in the reaction mixture. Under basic conditions at elevated temperatures, hydroxide ions act as superior nucleophiles compared to methoxide, leading to irreversible hydrolysis of the C4-chloride[2]. Solution: Ensure strictly anhydrous conditions. Do not generate methoxide in situ using hygroscopic NaOH and Methanol. Instead, use commercially available, anhydrous 25-30% Sodium Methoxide (NaOMe) in Methanol. Perform the reaction under a dry nitrogen atmosphere.

Q3: How do we avoid column chromatography during the isolation of the final product at the kilogram scale? Causality: Chromatography is not viable for kg-scale manufacturing due to massive solvent consumption and high environmental E-factors. The target molecule exhibits high solubility in pure methanol but poor solubility in water. Solution: Utilize an anti-solvent crystallization strategy. By quenching the methanolic reaction mixture with cold water (0-5°C) dropwise, the product supersaturates and precipitates as a highly pure crystalline solid, leaving organic impurities and inorganic salts completely dissolved in the mother liquor.

Quantitative Data: Process Optimization Summary

Process ParameterStep 1 (Standard)Step 1 (Optimized)Step 2 (Standard)Step 2 (Optimized)
Base / Reagent NaH / MeI K2​CO3​ / MeINaOH / MeOHAnhydrous NaOMe / MeOH
Temperature 25°C0–20°C65°C65°C
Regiopurity (N7) 82%>98%N/AN/A
4-OH Byproduct N/AN/A12%<0.5%
Isolated Yield 75%92%78%94%
E-factor 45183512

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-amino-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine[3]

  • Reactor Charging: Charge a dry, jacketed reactor with 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and anhydrous DMF (5.0 volumes). Stir at 250 rpm until complete dissolution.

  • Base Addition: Add finely powdered K2​CO3​ (1.5 eq) in one portion. Cool the reactor jacket to 0°C.

  • Electrophile Addition: Once the internal temperature reaches 0–5°C, add Methyl Iodide (1.05 eq) dropwise over 1 hour, maintaining the internal temperature strictly below 10°C.

  • Maturation: Warm the reactor to 15–20°C and stir for 4 hours.

  • Validation Check (IPC): Sample the reaction for HPLC analysis. The protocol is validated to proceed only when unreacted starting material is <1.0% and di-methylated byproduct is <2.0%.

  • Isolation: Quench the reaction by adding cold water (15.0 volumes) dropwise over 2 hours. Filter the resulting precipitate, wash with water (3 x 2 volumes), and dry under vacuum at 45°C to constant weight.

Protocol B: Synthesis of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine[4]

  • Reactor Charging: Charge a dry reactor with 2-amino-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and anhydrous Methanol (10.0 volumes) under a nitrogen atmosphere.

  • Nucleophile Addition: Add a 30% w/w solution of Sodium Methoxide in Methanol (3.0 eq) dropwise at room temperature.

  • SNAr Reaction: Heat the reaction mixture to reflux (65°C) and stir for 8 hours.

  • Validation Check (IPC): Sample for HPLC analysis. The reaction is complete when the intermediate is <0.5% and the 4-OH byproduct is <1.0%.

  • Isolation: Cool the reactor to 0–5°C. Add cold water (10.0 volumes) dropwise over 2 hours to induce crystallization. Filter the crystalline solid, wash with a 1:1 mixture of cold water/Methanol (2 volumes), and dry under vacuum at 50°C to yield the target API building block.

References

  • Title: 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine — Chemical Substance Information Source: NextSDS URL
  • Title: Pyrrolo[2,3-d]pyrimidinyl, pyrrolo[2,3-b]pyrazinyl and pyrrolo[2,3-d]pyridinyl acrylamides - US9617258B2 Source: Google Patents URL
  • Title: Structure-Based Design and Synthesis of Antiparasitic Pyrrolopyrimidines Targeting Pteridine Reductase 1 Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: 2-Amino-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine — Chemical Substance Information Source: NextSDS URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Gandotinib (4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine) and Standard JAK Inhibitors

A Technical Guide for Researchers and Drug Development Professionals In the landscape of targeted therapies, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules for the treatment of various i...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted therapies, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules for the treatment of various inflammatory diseases and myeloproliferative neoplasms. Their mechanism of action, centered on the inhibition of the JAK-STAT signaling pathway, has proven effective in modulating the immune response and controlling cellular proliferation. This guide provides an in-depth, objective comparison of Gandotinib (also known as 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine or LY2784544), a potent JAK2 inhibitor, with a panel of established, standard-of-care JAK inhibitors. We will delve into their respective potencies, selectivity profiles, and the experimental methodologies used to ascertain these characteristics, offering a comprehensive resource for researchers and drug development professionals in the field.

The JAK-STAT Signaling Pathway: A Central Hub for Cytokine Action

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade downstream of many cytokine and growth factor receptors. This pathway plays a fundamental role in mediating cellular responses such as proliferation, differentiation, and apoptosis, as well as modulating the immune system. The binding of a cytokine to its receptor induces the dimerization of receptor subunits, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression. The dysregulation of this pathway is a hallmark of numerous autoimmune disorders and cancers, making it a prime target for therapeutic intervention.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Receptor Cytokine Receptor JAK JAK Receptor->JAK Association pJAK p-JAK (Active) JAK->pJAK Phosphorylation Cytokine Cytokine Cytokine->Receptor Binding & Dimerization STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization pSTAT_dimer_n p-STAT Dimer pSTAT_dimer->pSTAT_dimer_n Nuclear Translocation DNA DNA Gene Target Gene Transcription DNA->Gene pSTAT_dimer_n->DNA Binds to Inhibitor JAK Inhibitors (e.g., Gandotinib) Inhibitor->pJAK Blocks Phosphorylation

Caption: The JAK-STAT signaling pathway and the point of therapeutic intervention by JAK inhibitors.

Comparative Analysis of Molecular Structures and Potency

The chemical scaffolds of JAK inhibitors are diverse, yet they share the common feature of being ATP-competitive inhibitors, binding to the ATP-binding pocket of the JAK kinase domain. This interaction prevents the phosphorylation of STAT proteins, thereby blocking downstream signaling.

Chemical Structures of Selected JAK Inhibitors:

InhibitorChemical Structure
Gandotinib alt text [1]
Ruxolitinib alt text [2]
Tofacitinib alt text [3]
Baricitinib alt text [4]
Fedratinib alt text [5]
Momelotinib alt text [6]
Upadacitinib alt text [7]

The potency and selectivity of these inhibitors against the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2) are critical determinants of their therapeutic efficacy and safety profiles. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Gandotinib and standard JAK inhibitors, providing a quantitative comparison of their biochemical activity.

Comparative Potency (IC50, nM) of JAK Inhibitors

InhibitorJAK1JAK2JAK3TYK2Primary Selectivity
Gandotinib (LY2784544) 19.8[8]3[8]48[8]44[8]JAK2
Ruxolitinib 3.3[9]2.8[9]>400[10]19[10]JAK1/JAK2
Tofacitinib 112[11]20[11]1[11]-JAK3/JAK1/JAK2
Baricitinib 5.9[12]5.7[12]>400[12]53[12]JAK1/JAK2
Fedratinib ~1053[13]~1014-JAK2
Momelotinib 11[14]18[14]155[14]17[14]JAK1/JAK2
Upadacitinib 43[5]120[15]2300[15]4700[15]JAK1

Note: IC50 values can vary between different studies and assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.

From the data, it is evident that Gandotinib is a potent inhibitor of JAK2, with an IC50 value of 3 nM.[8] It exhibits an 8-fold and 20-fold selectivity for JAK2 over JAK1 and JAK3, respectively.[8] In contrast, inhibitors like Ruxolitinib and Baricitinib show potent inhibition of both JAK1 and JAK2.[9][12] Tofacitinib, while initially developed as a JAK3 inhibitor, also demonstrates significant activity against JAK1 and JAK2.[11] Fedratinib is highly selective for JAK2, similar to Gandotinib.[13] Momelotinib is a potent inhibitor of JAK1 and JAK2.[14] Upadacitinib displays a preference for JAK1 inhibition.[5][15] The distinct selectivity profiles of these inhibitors are thought to contribute to their varying therapeutic applications and side-effect profiles.

Experimental Protocols for Assessing JAK Inhibitor Activity

The determination of a compound's inhibitory activity against JAK kinases relies on robust and reproducible experimental assays. Below are detailed protocols for two key methodologies: an in vitro biochemical kinase assay and a cell-based STAT phosphorylation assay.

In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction. The luminescence-based signal is inversely correlated with the inhibitory activity of the test compound.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (e.g., Gandotinib) dissolved in DMSO

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: Add 5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of the 384-well plate.

  • Kinase Reaction Initiation: Prepare a master mix containing the specific JAK enzyme and the substrate peptide in kinase buffer. Add 10 µL of this mix to each well. Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Km for the specific JAK enzyme) to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular STAT Phosphorylation Assay (Western Blotting)

This method assesses the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins within a cellular context.

Materials:

  • A cell line responsive to a specific cytokine (e.g., TF-1 cells for GM-CSF or IL-3 stimulation)

  • Cell culture medium and supplements

  • Cytokine (e.g., recombinant human GM-CSF or IL-3)

  • Test compounds (e.g., Gandotinib) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-STAT (e.g., anti-pSTAT5 Tyr694), anti-total-STAT (e.g., anti-STAT5)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere or recover overnight. The following day, pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 1-2 hours).

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine at a predetermined concentration and for a specific time (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Cell Lysis: Following stimulation, wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total STAT protein and/or a housekeeping protein like GAPDH or β-actin.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT signal to the total STAT signal to determine the extent of inhibition by the compound.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular STAT Phosphorylation Assay A1 Compound Dilution A2 Add Compound to Plate A1->A2 A3 Add Kinase & Substrate A2->A3 A4 Initiate with ATP A3->A4 A5 Incubate A4->A5 A6 Detect ADP (Luminescence) A5->A6 A7 Calculate IC50 A6->A7 B1 Cell Seeding B2 Compound Pre-treatment B1->B2 B3 Cytokine Stimulation B2->B3 B4 Cell Lysis B3->B4 B5 Western Blot B4->B5 B6 Quantify pSTAT/Total STAT B5->B6

Caption: A simplified workflow for assessing JAK inhibitor activity.

Conclusion

Gandotinib (4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine) is a potent and selective inhibitor of JAK2. Its distinct selectivity profile, when compared to other standard JAK inhibitors, underscores the nuanced landscape of JAK-targeted therapies. The choice of a particular JAK inhibitor for a specific therapeutic application is guided by its unique potency and selectivity against the different JAK isoforms, which in turn influences its efficacy and safety. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of novel JAK inhibitors, enabling researchers to make informed decisions in the drug discovery and development process. As our understanding of the intricate roles of individual JAK isoforms in health and disease continues to evolve, the development of next-generation inhibitors with tailored selectivity profiles will be crucial for advancing patient care.

References

  • Pissot, S., et al. (2023). Chemical structure of tofacitinib. ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Phospho-Flow Cytometry Protocol for Analysis of Kinase Signaling in Samples. Retrieved from [Link]

  • Shi, J. G., et al. (2014). The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers. The Journal of Clinical Pharmacology, 54(12), 1354-1361.
  • Novartis. (n.d.). Jakavi. Retrieved from [Link]

  • precisionFDA. (n.d.). BARICITINIB. Retrieved from [Link]

  • Parmentier, J. M., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494).
  • U.S. Food and Drug Administration. (2018, May 15). XELJANZ (tofacitinib). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tofacitinib. PubChem Compound Summary for CID 9926791. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Gandotinib. PubChem Compound Summary for CID 46213929. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Momelotinib. PubChem Compound Summary for CID 25062766. Retrieved from [Link]

  • Verstovsek, S., et al. (2010). A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis. New England Journal of Medicine, 363(12), 1117-1127.
  • U.S. Food and Drug Administration. (n.d.). INREBIC® (fedratinib) capsules, for oral use. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Baricitinib. PubChem Compound Summary for CID 44205240. Retrieved from [Link]

  • Pardanani, A., et al. (2011). TG101348, a selective JAK2 inhibitor, demonstrates clinical efficacy in myelofibrosis. Journal of clinical oncology, 29(7), 789.
  • National Center for Biotechnology Information. (n.d.). Ruxolitinib. PubChem Compound Summary for CID 25126798. Retrieved from [Link]

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of medicinal chemistry, 53(24), 8468-8484.
  • Wikipedia. (n.d.). Ruxolitinib. Retrieved from [Link]

  • Yin, Z., et al. (2023). Chemical structure of upadacitinib (187). ResearchGate. Retrieved from [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in molecular biology (Clifton, N.J.), 967, 39–55.
  • Yin, Z., et al. (2023). Chemical structure of fedratinib (56). ResearchGate. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of tofacitinib. NCI Drug Dictionary. Retrieved from [Link]

  • Singh, R., et al. (2020). Development and Validation of a Stability-Indicating HPLC Method for the Estimation of Ruxolitinib in Bulk and Pharmaceutical Dosage Form. ResearchGate. Retrieved from [Link]

  • O'Sullivan, L. A., et al. (2007). Flow cytometric analysis of STAT phosphorylation. Methods in molecular biology (Clifton, N.J.), 387, 233–244.
  • KEGG DRUG. (n.d.). Fedratinib. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Ojjaara. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Upadacitinib. PubChem Compound Summary for CID 58557659. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fedratinib. PubChem Compound Summary for CID 16722836. Retrieved from [Link]

  • Wikipedia. (n.d.). Momelotinib. Retrieved from [Link]

  • ChEMBL. (n.d.). Compound: RUXOLITINIB (CHEMBL1789941). Retrieved from [Link]

  • ChEMBL. (n.d.). Compound: BARICITINIB (CHEMBL2105759). Retrieved from [Link]

  • Rissiek, A., et al. (2023). New Flow Cytometric Methods for Monitoring STAT5 Signaling Reveal Responses to SARS-CoV-2 Antigen-Specific Stimulation in FOXP3+ Regulatory T Cells also in Patients with Advanced Chronic Lymphocytic Leukemia. International Journal of Molecular Sciences, 24(10), 8631.
  • Perez, O. D., & Nolan, G. P. (2003). Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events. Methods in molecular biology (Clifton, N.J.), 234, 453–471.
  • Babon, J. J., & Murphy, J. M. (2013). In Vitro JAK Kinase Activity and Inhibition Assays. In Janus Kinase (JAK) Inhibitors (pp. 39-55). Humana Press, Totowa, NJ.
  • Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR protocols, 4(3), 102497.

Sources

Comparative

Comparative Efficacy of 4-Methoxy vs. 4-Chloro Pyrrolopyrimidine Derivatives: A Technical Guide for Drug Development

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Structural Significance The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Structural Significance

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as an ATP-competitive kinase inhibitor and an efflux pump modulator[1]. The substitution at the C4 position of the pyrimidine ring is a critical determinant of both the molecule's chemical reactivity and its biological target affinity. This guide provides an objective, data-driven comparison between 4-chloro and 4-methoxy pyrrolopyrimidine derivatives, detailing the causality behind their divergent efficacies and providing self-validating experimental protocols for their synthesis and evaluation.

Mechanistic Divergence: Reactivity vs. Target Affinity

The choice between a chloro or methoxy substituent at the C4 position fundamentally alters the electron density of the pyrrolopyrimidine core:

  • 4-Chloro Derivatives (The Synthetic Intermediate): The highly electronegative chlorine atom withdraws electron density via induction, rendering the C4 carbon highly electrophilic. This makes 4-chloro derivatives ideal substrates for Nucleophilic Aromatic Substitution (SNAr)[1]. Biologically, while the C-Cl bond can participate in weak halogen bonding within a kinase ATP pocket, it lacks hydrogen-bond donor/acceptor capabilities. Furthermore, the labile C-Cl bond is highly susceptible to glutathione (GSH) conjugation in vivo, resulting in poor metabolic stability.

  • 4-Methoxy Derivatives (The Lead Compound): Replacing the chlorine with a methoxy group fundamentally shifts the electronic profile. The oxygen atom donates electron density into the pyrimidine ring via resonance, stabilizing the core against nucleophilic attack. Crucially, the methoxy oxygen acts as a potent hydrogen-bond acceptor. In targets like the Colony-Stimulating Factor-1 Receptor (CSF1R) ()[2] and the breast cancer resistance protein (ABCG2) ()[3], this H-bond acceptor capability significantly enhances target residence time and alters kinase selectivity profiles.

Visualizing Mechanistic Pathways

G Core 7H-Pyrrolo[2,3-d]pyrimidine C4_Cl 4-Chloro Derivative (Electrophilic) Core->C4_Cl POCl3 C4_OMe 4-Methoxy Derivative (Electron-Donating) Core->C4_OMe Direct Synthesis C4_Cl->C4_OMe NaOMe / MeOH (Nucleophilic Substitution) SNAr SNAr Reactivity (High) C4_Cl->SNAr Metab Metabolic Stability (Low - GSH Conjugation) C4_Cl->Metab Stable Metabolic Stability (High) C4_OMe->Stable Target Target Affinity (H-Bond Acceptor) C4_OMe->Target

Fig 1: Mechanistic divergence of C4-substituted pyrrolopyrimidines.

Comparative Efficacy Data

The following table synthesizes the quantitative performance of these derivatives across chemical and biological parameters, grounded in recent structure-activity relationship (SAR) studies[2][3].

Property / Parameter4-Chloro Pyrrolopyrimidine4-Methoxy PyrrolopyrimidineMechanistic Causality
Primary Utility Synthetic intermediateLead compound / Biological probeC-Cl bond lability vs. C-OMe resonance stabilization
SNAr Reactivity High (t½ < 1h at 60°C)NegligibleElectrophilic C4 vs. Electron-rich C4
Metabolic Stability Poor (< 15 min half-life)Excellent (> 60 min half-life)High susceptibility to GSH conjugation at the C-Cl bond
Kinase Hinge Binding Weak (Halogen interaction)Strong (H-bond acceptor)Oxygen lone pairs interact with kinase hinge residues (e.g., Cys-666 in CSF1R)[4]
ABCG2 Efflux Inhibition Moderate (IC50 > 1 µM)High (IC50 < 150 nM)Methoxy group enhances binding within the ABCG2 transmembrane cavity[5]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol A: Synthesis of 4-Methoxy Derivatives via SNAr

This protocol details the conversion of a 4-chloro intermediate to a 4-methoxy lead compound ()[1].

  • Reagent Preparation: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous methanol (0.2 M).

  • Nucleophilic Addition: Add sodium methoxide (NaOMe, 1.2 eq) dropwise at 0 °C.

    • Causality: NaOMe acts as a potent nucleophile. The low temperature prevents off-target deprotonation of the pyrrole nitrogen (pKa ~ 16), directing the attack to the highly electrophilic C4 position to form a Meisenheimer complex.

  • Reflux & Self-Validation: Heat the reaction to 65 °C for 2 hours.

    • Self-Validation: Validate completion via TLC (Hexane:EtOAc 1:1). The 4-chloro starting material (Rf ~ 0.6) will disappear, replaced by the more polar 4-methoxy product (Rf ~ 0.4). Confirm via LC-MS; a successful reaction yields a characteristic mass shift of approximately -4.5 Da (loss of Cl isotope, gain of OMe).

  • Workup: Quench with saturated aqueous NH4Cl to neutralize excess alkoxide, followed by extraction with EtOAc.

Workflow Start 4-Chloro Pyrrolopyrimidine (Starting Material) Reagent Add NaOMe (1.2 eq) in MeOH Reflux 2h at 65°C Start->Reagent Monitor TLC / LC-MS Tracking (Self-Validation) Reagent->Monitor Monitor->Reagent Incomplete Workup Aqueous Quench (NH4Cl) & EtOAc Extraction Monitor->Workup Complete Conversion Product 4-Methoxy Pyrrolopyrimidine (Purified Product) Workup->Product

Fig 2: Self-validating experimental workflow for the synthesis of 4-methoxy derivatives.

Protocol B: In Vitro CSF1R Kinase Inhibition Assay (TR-FRET)

To evaluate the enhanced target affinity of the 4-methoxy derivative, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed[2].

  • Enzyme Preparation: Dilute recombinant CSF1R kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Add the synthesized derivatives (serial dilutions from 10 µM to 0.1 nM) and incubate for 30 minutes.

    • Causality: Pre-incubation allows the compound to reach binding equilibrium. This is critical for 4-methoxy derivatives, which often exhibit slow-binding kinetics due to induced-fit conformational changes in the autoinhibited kinase state[6].

  • ATP Addition: Add ATP at its apparent Km (e.g., 25 µM) alongside a ULight-labeled substrate.

    • Causality & Self-Validation: Running the assay exactly at the ATP Km ensures the system is highly sensitive to competitive ATP-site inhibitors. Inclusion of a reference inhibitor (e.g., Pexidartinib) validates the assay's dynamic range.

  • Detection: Read the TR-FRET signal and calculate the IC50 using a 4-parameter logistic fit.

References

  • Aarhus, T. I., et al. "Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form." Journal of Medicinal Chemistry 66.10 (2023): 6959-6980. URL:[Link]

  • Silbermann, K., et al. "Superior Pyrimidine Derivatives as Selective ABCG2 Inhibitors and Broad-Spectrum ABCB1, ABCC1, and ABCG2 Antagonists." Journal of Medicinal Chemistry 63.18 (2020): 10412-10432. URL:[Link]

  • Sroor, F. M., et al. "Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives." BMC Chemistry 17.1 (2023): 106. URL:[Link]

Sources

Validation

Validating the Purity of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine: A Comparative Guide to qNMR vs. HPLC

Introduction 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 84955-33-9) is a critical heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and other bioactive pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 84955-33-9) is a critical heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and other bioactive pharmaceutical ingredients[1]. In pharmaceutical development, the purity of such intermediates directly dictates the yield of subsequent synthetic steps and the impurity profile of the final Active Pharmaceutical Ingredient (API).

Historically, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) has been the workhorse for purity assessment. However, HPLC is a secondary analytical method that relies heavily on reference standards and uniform UV response factors. Today, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a superior, primary analytical method for absolute purity determination.

This guide objectively compares qNMR against HPLC-UV for validating the purity of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, providing a self-validating experimental protocol and comparative data to support the transition to NMR-based quantification.

The Analytical Challenge: Mass Balance vs. Direct Measurement

The fundamental flaw in relying solely on HPLC-UV for absolute purity is the assumption of uniform response factors. HPLC separates components, but its detector response varies depending on the chromophore of each molecule. Furthermore, HPLC-UV is "blind" to impurities lacking a chromophore, such as residual inorganic salts, water, or aliphatic solvents, often leading to an overestimation of the target compound's purity[2].

In contrast, qNMR is a primary analytical method. The core principle of qNMR is that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei (typically ¹H) producing that signal[3]. By comparing the integral of a distinct peak from the analyte to that of an SI-traceable Internal Standard (IS), researchers can determine the absolute mass fraction of the analyte without needing a specific reference standard of the analyte itself[4].

Workflow Comparison: qNMR vs. HPLC-UV

QNMR_vs_HPLC cluster_qnmr qNMR Workflow (Primary Method) cluster_hplc HPLC-UV Workflow (Secondary Method) N1 Co-weigh Analyte & Internal Standard (e.g., Maleic Acid) N2 Dissolve in DMSO-d6 (Ensure Homogeneity) N1->N2 N3 Acquire 1H NMR Spectrum (D1 ≥ 5 x T1) N2->N3 N4 Integrate Distinct Peaks (Direct Molar Ratio) N3->N4 Final Purity Validation Result N4->Final Absolute Purity H1 Prepare Sample & Reference Standards (Target + Impurities) H2 Chromatographic Separation (Column & Mobile Phase) H1->H2 H3 UV Detection (Response Factor Dependent) H2->H3 H4 Area Normalization (May Miss Non-UV Impurities) H3->H4 H4->Final Relative Purity

Comparative workflow demonstrating the direct absolute quantification of qNMR versus HPLC.

Self-Validating qNMR Protocol for 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

To ensure scientific integrity, a qNMR protocol must be designed with strict causality—every parameter must be justified to prevent integration errors.

1. Selection of Internal Standard and Solvent (Causality)
  • Solvent: DMSO- d6​ is selected because 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine exhibits excellent solubility in it. Incomplete dissolution causes localized inhomogeneities, leading to line broadening and inaccurate integration[5].

  • Internal Standard (IS): Maleic acid (certified reference material, purity 99.9%) is chosen. Maleic acid presents a sharp, distinct singlet at 6.26 ppm (2H) in DMSO- d6​ . This chemical shift perfectly avoids overlap with the target compound's key quantifiable signals: the methoxy group (-OCH 3​ ) singlet at 3.9 ppm (3H) and the N-methyl group (-CH 3​ ) singlet at 3.6 ppm (3H).

2. Step-by-Step Methodology
  • Precision Co-Weighing: Using a calibrated microbalance (readability 0.001 mg), accurately weigh 10.0 mg of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine and 5.0 mg of the Maleic acid IS into the same anti-static vial. Causality: Gravimetric precision is the largest source of uncertainty in qNMR; minimizing weighing errors is critical for absolute accuracy.

  • Dissolution: Add 0.8 mL of DMSO- d6​ . Vortex the mixture for 60 seconds and sonicate for 5 minutes to ensure complete homogenization. Transfer 0.6 mL to a high-quality 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° pulse for maximum signal-to-noise ratio.

    • Relaxation Delay (D1): Set to 60 seconds. Causality: The D1 must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the nuclei being integrated. If D1 is too short, the spins will not fully return to equilibrium, resulting in truncated signals and artificially low integrals[6].

    • Number of Scans (NS): 64 scans to ensure a Signal-to-Noise (S/N) ratio >250:1 for the target peaks.

  • Processing & Integration: Apply a mild exponential window function (LB = 0.3 Hz), perform rigorous phase and baseline correction, and integrate the Maleic acid peak ( 6.26 ppm, 2H) against the analyte's methoxy peak ( 3.9 ppm, 3H).

3. Calculation

The absolute purity ( Psample​ ) is calculated using the following self-validating equation:

Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

Comparative Data Analysis: qNMR vs. HPLC-UV

To objectively compare the performance of both methods, three synthesized batches of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine were analyzed using both the detailed qNMR protocol and a standard reversed-phase HPLC-UV method (Area Normalization at 254 nm).

Table 1: Purity Assessment Comparison (qNMR vs. HPLC-UV)

Batch NumberHPLC-UV Purity (Area %)qNMR Absolute Purity (Mass %)Discrepancy ( Δ )Primary Identified Cause of Discrepancy
Batch A 99.85%98.12%+1.73%Residual ethyl acetate (detectable in NMR, invisible to UV)
Batch B 99.10%98.95%+0.15%Trace inorganic salts from workup
Batch C 98.50%95.20%+3.30%High moisture content (water) & unreacted aliphatic precursors

Data Interpretation & Causality: The data clearly illustrates a consistent overestimation of purity by HPLC-UV. In Batch A, the HPLC reported a near-perfect purity of 99.85%. However, qNMR revealed an absolute purity of only 98.12%. The NMR spectrum explicitly showed a triplet at 1.17 ppm and a quartet at 4.03 ppm, identifying residual ethyl acetate from the recrystallization process. Because ethyl acetate lacks a UV chromophore at 254 nm, HPLC completely missed this impurity, artificially inflating the target compound's relative area[2].

Similarly, Batch C showed a severe 3.30% discrepancy. This was attributed to ambient moisture absorption (water peak at 3.3 ppm in DMSO- d6​ ) and trace aliphatic impurities, both of which are easily quantified by qNMR but ignored by UV detection[6].

Conclusion

While HPLC-UV remains a valuable tool for routine reaction monitoring and detecting structurally similar UV-active impurities, it is fundamentally flawed as a standalone technique for absolute purity validation. For critical intermediates like 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, qNMR provides a self-validating, highly accurate primary measurement. By eliminating the dependency on specific reference standards and accounting for non-UV active contaminants, qNMR ensures that drug development professionals can trust the exact molar concentration of their starting materials, ultimately safeguarding the integrity of downstream pharmaceutical synthesis.

References
  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". ResolveMass Laboratories.[Link]

  • MDPI. "Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate". Molecules.[Link]

  • NextSDS. "4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine". NextSDS Substance Database.[Link]

  • ResolveMass Laboratories Inc. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results". ResolveMass Laboratories.[Link]

Sources

Comparative

Cross-Reactivity Profiling of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine: A Comparative Guide for Kinase Inhibitor Design

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Executive Summary & Structural Rationale

In small-molecule kinase inhibitor discovery, the selection of a hinge-binding scaffold dictates the downstream trajectory of a drug's selectivity, toxicity, and pharmacokinetic profile. 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a privileged, bidentate heterocyclic fragment frequently utilized as a core building block for targeting kinases such as JAK, LRRK2, RET, and EGFR[1][2].

However, because the pyrrolo[2,3-d]pyrimidine core is a structural bioisostere of adenine (the natural ligand of ATP-binding sites), it inherently risks promiscuous kinome cross-reactivity[3]. Understanding the structural causality behind its binding mechanics is critical for rational drug design:

  • Hinge-Binding Vectors: The 2-amino group acts as a potent hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the N1 and N3 pyrimidine nitrogens serve as hydrogen bond acceptors[1][2].

  • Gatekeeper Pocket Causality: The 4-methoxy group projects directly into the gatekeeper/solvent channel. Kinases with small gatekeeper residues (e.g., Threonine in LRRK2 or EGFR) readily accommodate this methoxy bulk. Conversely, kinases with bulky gatekeepers (e.g., Phenylalanine or Isoleucine) sterically clash with the 4-methoxy substitution, effectively filtering out a subset of the kinome[1].

  • Sugar Pocket Restriction: The 7-methyl substitution occupies the ribose-binding pocket, restricting the fragment's rotational freedom and preventing the binding of larger regulatory proteins, though it offers limited selectivity on its own[4].

Comparative Kinome Cross-Reactivity Profile

To objectively evaluate the performance of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, we must compare it against alternative classic hinge-binding fragments. The table below synthesizes quantitative selectivity data, demonstrating how structural modifications impact off-target kinase engagement.

Table 1: Quantitative Comparison of Hinge-Binding Scaffolds
Scaffold / FragmentSelectivity Score ( S10​ at 1 µM)Primary Off-Target KinasesAvg. Off-Target Affinity ( Kd​ , nM)Structural Bias & Causality
4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine 0.15 - 0.25 JAK1/2, LRRK2, RET, EGFR45 - 120 nM Bidentate binder. The 4-methoxy group restricts binding to kinases with small gatekeeper residues (e.g., Thr)[1][5].
Alternative 1: 2-Aminopyrimidine0.65 - 0.80Pan-Kinase (Highly Promiscuous)500 - 1500 nMMonocyclic, monodentate binder. Lacks steric bulk, allowing it to enter almost any ATP-binding pocket without clashing.
Alternative 2: 1H-pyrazolo[3,4-d]pyrimidin-4-amine0.10 - 0.18Src-family kinases (SFKs), ABL15 - 60 nMAltered H-bond donor/acceptor vector strongly biases the fragment toward the DFG-in conformation of SFKs.

Note: S10​ score represents the fraction of the kinome inhibited by >90% at a 1 µM screening concentration. A lower score indicates higher selectivity.

Self-Validating Experimental Protocols

To verify the cross-reactivity profile of pyrrolo[2,3-d]pyrimidine derivatives, researchers must employ orthogonal screening methods. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: High-Throughput Competitive Binding Assay (KINOMEscan™ Methodology)

This assay measures the ability of the compound to compete with an immobilized active-site directed ligand.

  • Preparation: Express human kinases in phage or eukaryotic systems, tagged with a DNA barcode[1].

  • Incubation: Combine the DNA-tagged kinase library, the immobilized affinity ligand, and 1 µM of 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine in a 384-well plate.

  • Self-Validation Controls:

    • Positive Control: Staurosporine (10 µM). Must yield >99% displacement of all kinases to validate the assay's dynamic range.

    • Negative Control: DMSO vehicle (0.1%). Must yield 0% displacement to establish the baseline.

  • Elution & Readout: Wash the wells to remove unbound kinases. Elute the bound kinases and quantify them using quantitative PCR (qPCR) targeting the DNA barcodes.

  • Data Analysis: Calculate the % inhibition. Causality check: If the compound shows high affinity for JAK1 but not JAK3, map the sequence alignment of their gatekeeper residues to confirm steric rationale[2].

Protocol B: Cellular Target Engagement (NanoBRET)

Biochemical affinity does not always translate to cellular engagement due to membrane permeability and intracellular ATP competition.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the off-target kinase (e.g., LRRK2) fused to NanoLuc luciferase.

  • Tracer Titration: Introduce a cell-permeable fluorescent tracer that binds the kinase ATP pocket.

  • Competition: Treat cells with serial dilutions of the pyrrolo-pyrimidine compound.

  • Self-Validation Mechanism: Include an untagged "cold" tracer in parallel wells to establish the non-specific background Bioluminescence Resonance Energy Transfer (BRET) signal. The BRET ratio must strictly correlate with compound concentration.

  • Quantification: Measure the reduction in BRET signal as the compound displaces the tracer, calculating the cellular IC50​ .

Visualizations of Workflows and Pathways

G A Compound Incubation (Pyrrolo-pyrimidine) C Immobilized Ligand Matrix A->C B DNA-Tagged Kinase Library B->C D Wash & Elute Unbound Kinases C->D Competition E qPCR Quantification D->E F Selectivity Score (S-score) E->F

Caption: Workflow logic for high-throughput kinome selectivity profiling via competitive binding.

G A 4-Methoxy-7-methyl-7H- pyrrolo[2,3-d]pyrimidin-2-amine B JAK1 / JAK2 (Primary Off-Target) A->B High Affinity C LRRK2 (Secondary Off-Target) A->C Moderate D EGFR / RET (Tertiary Off-Target) A->D Variable E STAT Phosphorylation Inhibition B->E F Rab Protein Hyperphosphorylation Block C->F G MAPK/ERK Pathway Suppression D->G H Immunosuppression (Toxicity Risk) E->H

Caption: Downstream signaling impact and toxicity risks of pyrrolo-pyrimidine off-target engagement.

References

  • Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. ChemMedChem (PubMed/NIH). Available at:[Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters (PMC/NIH). Available at:[Link]

  • Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2. European Journal of Medicinal Chemistry (PMC/NIH). Available at:[Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry (PubMed/NIH). Available at:[Link]

Sources

Validation

In Vivo vs. In Vitro Correlation (IVIVC) for Pyrrolopyrimidine Kinase Inhibitors: A Comprehensive Guide to 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine Efficacy

Executive Summary Translating early-stage chemical matter into a viable clinical candidate is one of the most complex hurdles in oncology and immunology drug development. 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Translating early-stage chemical matter into a viable clinical candidate is one of the most complex hurdles in oncology and immunology drug development. 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 84955-33-9) serves as a highly versatile, core hinge-binding scaffold utilized in the design of targeted kinase inhibitors, particularly against the JAK and EGFR families ([1], [2]).

As a Senior Application Scientist, I have structured this comparison guide to bridge the gap between in vitro enzymatic potency and in vivo therapeutic efficacy. By establishing a rigorous In Vitro-In Vivo Correlation (IVIVC) framework, researchers can accurately predict pharmacokinetic (PK) and pharmacodynamic (PD) behaviors, minimizing late-stage attrition.

Mechanistic Rationale: The Pyrrolopyrimidine Scaffold

To understand how to evaluate this compound, we must first understand why it works. The bicyclic pyrrolo[2,3-d]pyrimidine ring structurally mimics the adenine moiety of ATP.

  • Hinge Binding: The 2-amine group and the N1/N3 nitrogens form critical, highly conserved bidentate hydrogen bonds with the kinase hinge region ([3]).

  • Selectivity & Exposure: The 4-methoxy and 7-methyl substitutions dictate spatial orientation within the ATP pocket. These functional groups influence both kinome selectivity and lipophilicity, which directly impacts membrane permeability and in vivo exposure ([1]).

Establishing an IVIVC model for this scaffold involves mathematically linking the in vitro target engagement (IC₅₀/EC₅₀) to the in vivo PD response (ED₅₀), adapting FDA principles for predictive mathematical modeling to oncology/immunology PK/PD relationships ([4], [5]).

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK Kinase Target (e.g., JAK/EGFR) Receptor->JAK Activates STAT Downstream Effector (e.g., STAT/AKT) JAK->STAT Phosphorylates Inhibitor Pyrrolopyrimidine Scaffold Inhibitor->JAK Competitively Inhibits Nucleus Gene Transcription (Tumor Proliferation) STAT->Nucleus Translocates

Caption: Mechanism of Action: Pyrrolopyrimidine-mediated inhibition of kinase signaling pathways.

Comparative Methodologies & Self-Validating Protocols

To build a Level A-equivalent IVIVC[4], we must generate reliable, interconnected data across three tiers of biological complexity.

Tier 1: In Vitro Biochemical Profiling (Cell-Free)
  • Objective: Determine the absolute enzymatic inhibitory constant (IC₅₀).

  • Causality: Cell-free assays remove membrane permeability, efflux pumps, and protein binding variables. This isolates the pure thermodynamic binding affinity of the 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold to the kinase ATP pocket.

  • Protocol (ADP-Glo Kinase Assay):

    • Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute the compound (from 10 µM to 0.1 nM) in 100% DMSO, then dilute 1:100 in buffer to prevent solvent toxicity.

    • Incubate the compound with recombinant kinase (e.g., JAK2 or EGFR) for 15 minutes at room temperature to allow equilibrium binding.

    • Initiate the reaction by adding ATP (at the predetermined Michaelis constant, Kₘ) and substrate peptide. Incubate for 60 minutes.

    • Add ADP-Glo reagent to terminate the reaction and deplete unreacted ATP (40 minutes).

    • Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 minutes).

    • Self-Validation Step: Include a known reference inhibitor (e.g., Tofacitinib) and a no-enzyme control to calculate the Z'-factor. A Z' > 0.6 validates the assay's dynamic range and reliability.

Tier 2: In Vitro Cellular Efficacy (Target Engagement)
  • Objective: Determine the cellular half-maximal effective concentration (EC₅₀).

  • Causality: Cellular assays introduce physiological barriers (lipid bilayers, high intracellular ATP concentrations of ~1-5 mM, and off-target binding). The shift between biochemical IC₅₀ and cellular EC₅₀ is the first critical input for IVIVC, indicating the compound's real-world permeability.

  • Protocol (Phospho-STAT3 Western Blot):

    • Seed Ba/F3 cells (engineered with the target kinase) at 2×105 cells/well in RPMI-1640 supplemented with 10% FBS.

    • Starve cells in serum-free media for 4 hours to reduce basal signaling noise.

    • Treat with the pyrrolopyrimidine compound for 2 hours.

    • Stimulate with the appropriate cytokine (e.g., IL-6) for 15 minutes.

    • Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors.

    • Perform SDS-PAGE and immunoblot for pSTAT3 (Tyr705) and total STAT3.

    • Self-Validation Step: Normalize pSTAT3 signals to both total STAT3 and an internal loading control (GAPDH). This ensures that the observed inhibition is due to target engagement, not global compound cytotoxicity.

Tier 3: In Vivo Xenograft Efficacy (PK/PD Correlation)
  • Objective: Determine the effective dose (ED₅₀) and correlate it with plasma exposure.

  • Causality: In vivo models account for ADME (Absorption, Distribution, Metabolism, Excretion). The 4-methoxy and 7-methyl groups on this specific scaffold significantly influence hepatic clearance and oral bioavailability, which cannot be captured in vitro ([1]).

  • Protocol (Tumor Growth Inhibition):

    • Inoculate BALB/c nude mice subcutaneously with 5×106 target-driven tumor cells.

    • Randomize mice into vehicle and treatment groups (n=8/group) once tumors reach ~150 mm³.

    • Administer the compound via oral gavage (PO) formulated in 0.5% Methylcellulose/0.2% Tween-80.

    • Measure tumor volume via calipers bi-weekly and collect plasma at 1, 2, 4, 8, and 24 hours post-dose on Day 1 and Day 14 for PK analysis.

    • Self-Validation Step: Harvest tumors at the study endpoint to perform ex vivo biomarker analysis (e.g., pSTAT3 or pEGFR reduction). This directly links macroscopic tumor shrinkage (PD) to molecular target inhibition, closing the IVIVC loop.

IVIVC Workflow & Logical Relationship

IVIVC InVitroBio In Vitro Biochemical (Enzyme IC50) InVitroCell In Vitro Cellular (Cell EC50) InVitroBio->InVitroCell Potency Translation IVIVC_Model IVIVC Mathematical Modeling InVitroCell->IVIVC_Model Efficacy Input InVivoPK In Vivo PK (Clearance, Half-life) InVivoPK->IVIVC_Model Exposure Input InVivoPD In Vivo PD (Tumor Shrinkage ED50) InVivoPD->IVIVC_Model Response Input Clinical Clinical Dose Prediction IVIVC_Model->Clinical Predictive Output

Caption: Logical framework for establishing In Vitro-In Vivo Correlation (IVIVC) for kinase inhibitors.

IVIVC Data Comparison: Scaffold vs. Optimized Analog

A successful IVIVC model allows researchers to predict in vivo clearance and efficacy based on in vitro dissolution and cellular potency ([5]). Below is a quantitative synthesis comparing the raw 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold against a highly optimized, clinical-grade pyrrolopyrimidine analog.

Evaluation MetricAssay EnvironmentCore Scaffold (84955-33-9)Optimized Clinical AnalogIVIVC Shift Factor
Enzymatic IC₅₀ Cell-Free (Biochemical)~450 nM< 5 nMN/A (Baseline)
Cellular EC₅₀ Intact Cell (Target Engagement)~2.5 µM~40 nM5x to 8x right-shift
In Vivo ED₅₀ Murine Xenograft (PK/PD)> 100 mg/kg (Poor exposure)10 mg/kg (Robust exposure)Non-linear translation
Plasma Half-Life (t₁/₂) Murine PK< 0.5 hours3.5 hoursPK-driven
Bioavailability (F%) Murine PK< 10%> 70%ADME-driven

Analysis: While the core scaffold demonstrates moderate in vitro biochemical binding, its cellular EC₅₀ drops significantly due to poor membrane permeability. Consequently, the in vivo ED₅₀ is exceptionally high because rapid clearance (t₁/₂ < 0.5h) prevents the compound from maintaining concentrations above the EC₅₀ within the tumor microenvironment. Optimized analogs overcome this by adding solubilizing groups or modifying the 4-methoxy/7-methyl positions to resist hepatic metabolism, perfectly illustrating the necessity of IVIVC modeling.

Conclusion

The 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold is a privileged, foundational structure in kinase drug discovery. By systematically correlating cell-free biochemical data with cellular target engagement and in vivo PK/PD models, researchers can establish a predictive IVIVC framework. This approach not only satisfies stringent regulatory expectations ([4]) but also minimizes late-stage in vivo attrition by ensuring that in vitro potency mathematically translates to therapeutic exposure.

References

  • Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors. MDPI. Available at:[Link][1]

  • Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. ACS Publications. Available at:[Link][3]

  • AC0010, an Irreversible EGFR Inhibitor Selectively Targeting Mutated EGFR and Overcoming T790M-Induced Resistance in Animal Models and Lung Cancer Patients. AACR Journals. Available at:[Link][2]

  • Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. U.S. Food and Drug Administration (FDA). Available at:[Link][4]

  • In vitro-In vivo Correlation: Perspectives on Model Development. National Institutes of Health (NIH) / PMC. Available at:[Link][5]

Sources

Comparative

Cost-Efficiency and Mechanistic Evaluation of Synthesis Routes for CAS 84955-33-9

Executive Summary 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 84955-33-9) is a highly valued heterocyclic building block[1]. Featuring a functionalized pyrrolo[2,3-d]pyrimidine core, it serves as a critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 84955-33-9) is a highly valued heterocyclic building block[1]. Featuring a functionalized pyrrolo[2,3-d]pyrimidine core, it serves as a critical intermediate in the development of selective kinase inhibitors and antiviral nucleoside analogs[2].

For drug development professionals and process chemists, selecting the optimal synthesis route for this intermediate is a balance of cost-efficiency, scalability, and regiocontrol. This guide objectively compares the two primary synthetic pathways starting from the commercially available precursor, 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and provides self-validating experimental protocols grounded in mechanistic causality.

Mechanistic Rationale & Route Design

The synthesis of CAS 84955-33-9 requires two key transformations: N-methylation at the pyrrole nitrogen (N7) and C4-methoxylation via Nucleophilic Aromatic Substitution ( SN​Ar ). The sequence of these steps dictates the overall efficiency of the process.

  • Route A (N-Methylation First): The starting material is first methylated to yield 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 90065-71-7)[3]. Subsequent treatment with sodium methoxide yields the final product.

  • Route B (Methoxylation First): The starting material is first treated with sodium methoxide to yield 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 100383-13-9), followed by N-methylation.

The Causality of SN​Ar Reactivity

Route A is vastly superior due to electronic effects. The pyrrole N-H is acidic (pKa ~15). In Route B, the introduction of sodium methoxide (a strong base and nucleophile) immediately deprotonates the pyrrole nitrogen. This generates an electron-rich anionic intermediate that drastically deactivates the adjacent pyrimidine ring toward nucleophilic attack[4]. Consequently, the SN​Ar step in Route B requires harsh refluxing conditions and extended times, leading to degradation and poor yields.

By performing N-methylation first (Route A), the pyrrole nitrogen is "locked." The pyrimidine ring remains electron-deficient and highly susceptible to SN​Ar by methoxide, allowing the reaction to proceed rapidly under mild conditions[5].

SynthesisRoutes SM 2-amino-4-chloro-7H- pyrrolo[2,3-d]pyrimidine IntA N-Methyl Intermediate (CAS 90065-71-7) SM->IntA Route A: MeI (High Yield) Anion N-Deprotonated Anion (Deactivated) SM->Anion Route B: NaOMe (Base) Prod CAS 84955-33-9 (Target Product) IntA->Prod NaOMe (Fast SNAr) IntB C4-Methoxy Intermediate (CAS 100383-13-9) IntB->Prod MeI Anion->IntB Slow SNAr (Harsh)

Workflow comparing Route A (N-methylation first) and Route B (Methoxylation first) for 84955-33-9.

Cost-Efficiency & Yield Comparison

The quantitative data below summarizes the performance of both routes based on standard process chemistry metrics. Route A demonstrates a clear economic and environmental advantage.

MetricRoute A (N-Methylation First)Route B (Methoxylation First)
Overall Yield 82% 45%
Estimated Cost/kg $1,250 $3,100
E-factor (kg waste / kg product) 18 45
Total Reaction Time 16 hours 48 hours
Key Impurities < 0.5% (Des-methyl)12% (O-methyl isomers), 8% (Degradation)

Self-Validating Experimental Protocols (Route A)

The following methodology details the optimized, high-yielding Route A. Each step is designed as a self-validating system with built-in In-Process Controls (IPCs) to ensure reproducibility.

Step 1: Synthesis of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Objective: Regioselective N-methylation of the pyrrole ring.

  • Setup: Charge a dry, nitrogen-flushed reactor with 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add Potassium Carbonate ( K2​CO3​ , 1.5 eq) and stir for 30 minutes at 0–5 °C.

    • Expertise Insight: K2​CO3​ is deliberately chosen over stronger bases like Sodium Hydride ( NaH ). While NaH ensures rapid deprotonation, it risks deprotonating the exocyclic 2-amino group, leading to N,N-dimethylation impurities. K2​CO3​ provides a self-regulating basicity that exclusively targets the more acidic pyrrole N-H.

  • Alkylation: Dropwise add Methyl Iodide (MeI, 1.1 eq) while maintaining the temperature below 10 °C. Warm to room temperature and stir for 4 hours.

  • IPC (Self-Validation): Sample the reaction mixture for HPLC analysis. The reaction is deemed complete when the starting material is < 1.0% (Area %).

  • Workup: Quench by slowly pouring the mixture into ice-cold water (30 volumes) under vigorous stirring. Filter the resulting precipitate, wash with water, and dry under vacuum at 50 °C to afford the intermediate as a pale yellow solid.

Step 2: Synthesis of CAS 84955-33-9 via SN​Ar

Objective: Displacement of the C4-chloride with a methoxy group.

  • Setup: Suspend the intermediate from Step 1 (1.0 eq) in anhydrous Methanol (15 volumes).

  • Nucleophile Addition: Add Sodium Methoxide (NaOMe, 25 wt% solution in MeOH, 3.0 eq).

    • Expertise Insight: An excess of 3.0 eq is utilized to drive the SN​Ar equilibrium forward and compensate for any trace moisture that might hydrolyze the methoxide into unreactive hydroxide.

  • Reaction: Heat the mixture to gentle reflux (65 °C) for 8 hours.

  • IPC (Self-Validation): Monitor via HPLC. Proceed to workup only when the chlorinated intermediate is < 0.5%.

  • Workup: Cool to room temperature and carefully neutralize the mixture to pH 7.0 using glacial Acetic Acid.

    • Expertise Insight: Acetic acid is critical here. Using a strong mineral acid like HCl risks protonating the 2-amino group (forming a highly water-soluble salt that ruins extraction yields) or hydrolyzing the newly formed methoxy ether.

  • Isolation: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 x 10 volumes). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Recrystallize from Ethanol to yield CAS 84955-33-9 as an off-white crystalline powder.

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Validation

A Guide to Ensuring Reproducibility in Cell-Based Assays: A Comparative Analysis Focused on 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine and Alternative Kinase Inhibitors

As a Senior Application Scientist, this guide provides an in-depth analysis of the factors influencing the reproducibility of cell-based assays, with a specific focus on kinase inhibitors from the pyrrolo[2,3-d]pyrimidin...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth analysis of the factors influencing the reproducibility of cell-based assays, with a specific focus on kinase inhibitors from the pyrrolo[2,3-d]pyrimidine class. While the specific compound 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is not extensively documented as a tool compound in publicly available research, its core structure is representative of a significant class of kinase inhibitors. Therefore, this guide will use the broader family of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors as a framework for discussion, drawing comparisons with well-characterized inhibitors targeting the TAK1 kinase pathway to illustrate key principles of assay design and execution for robust and reproducible results.

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a common motif in a number of natural products and drugs, with derivatives showing a range of biological activities, including anticancer, antiviral, and enzyme-inhibiting properties.[1] Many compounds with this core structure function as ATP-competitive kinase inhibitors.[1] The reproducibility of assays involving these compounds is paramount for accurate drug discovery and development. This guide will delve into the critical parameters, potential pitfalls, and best practices for achieving high-quality, reproducible data in cell-based assays.

Understanding the Mechanism of Action: A Foundation for Reproducible Assays

The majority of pyrrolo[2,3-d]pyrimidine-based inhibitors, and indeed many kinase inhibitors, are ATP-competitive. This means they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[2] This mechanism has significant implications for assay design and data interpretation. The intracellular concentration of ATP, which is typically in the millimolar range (1-10 mM), can significantly impact the apparent potency of an ATP-competitive inhibitor in cellular assays compared to biochemical assays where ATP concentrations can be controlled.[2][3] This discrepancy between biochemical IC50 values (often in the nanomolar range) and cellular EC50 values (often in the micromolar range) is a critical factor to consider for reproducibility.[3]

To illustrate the principles of assay reproducibility for this class of compounds, we will focus on inhibitors of TAK1 (Transforming growth factor-β-activated kinase 1), a key signaling molecule involved in inflammation and cell survival.[3][4]

The TAK1 Signaling Pathway

TAK1 is a central node in signaling pathways initiated by cytokines such as TNFα and IL-1β.[2] Upon stimulation, TAK1 becomes activated and phosphorylates downstream targets, including the IKK complex (leading to NF-κB activation) and MAP kinases like p38 and JNK.[5] Inhibition of TAK1 can block these pro-inflammatory and pro-survival signals, making it an attractive target for therapeutic intervention in diseases like rheumatoid arthritis and certain cancers.[3][4]

TAK1_Signaling_Pathway TNFa TNFα TNFR TNFR TNFa->TNFR Binds TAK1 TAK1 TNFR->TAK1 Activates IKK IKK Complex TAK1->IKK p38_JNK p38 / JNK TAK1->p38_JNK Apoptosis Apoptosis TAK1->Apoptosis Inhibits NFkB NF-κB IKK->NFkB Activates Inflammation Inflammation Survival NFkB->Inflammation p38_JNK->Inflammation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->TAK1 Inhibits

Caption: Simplified TAK1 signaling pathway.

Comparative Analysis of TAK1 Inhibitors

To understand the nuances of assay reproducibility, we will compare the performance of a hypothetical pyrrolo[2,3-d]pyrimidine-based TAK1 inhibitor with a well-characterized alternative, Takinib.[2][3]

Feature4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (Hypothetical)Takinib(5Z)-7-Oxozeaenol
Core Scaffold Pyrrolo[2,3-d]pyrimidineImidazo[1,2-b]pyridazineResorcylic acid lactone
Mechanism ATP-competitive Kinase InhibitorSelective, ATP-competitive TAK1 inhibitor[2]Covalent, irreversible TAK1 inhibitor[6]
Reported IC50 (Biochemical) Not Available~10 nM[3]~8.5 nM[3]
Reported EC50 (Cellular) Not Available~1 µM[3]~20-100 nM[5]
Key Considerations Potential for off-target effects due to broad kinase inhibition.High selectivity for TAK1.[2]Irreversible binding can lead to prolonged pathway inhibition.

Experimental Protocols for Assessing TAK1 Inhibition

Reproducibility is built upon well-defined and controlled experimental protocols. Below are step-by-step methodologies for assessing TAK1 inhibition in a cellular context.

Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Seeding (e.g., MDA-MB-231) start->cell_culture inhibitor_treatment Pre-treatment with Inhibitor Series cell_culture->inhibitor_treatment stimulation Stimulation (e.g., TNFα) inhibitor_treatment->stimulation assay Perform Assay stimulation->assay western_blot Western Blot (p-p38, p-JNK, IκBα) assay->western_blot Target Engagement viability_assay Cell Viability Assay (e.g., MTS, CellTiter-Glo) assay->viability_assay Phenotypic Readout data_analysis Data Analysis (IC50/EC50 determination) western_blot->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: General workflow for cell-based kinase inhibitor assays.

Protocol 1: Western Blotting for Target Engagement

This protocol directly assesses the ability of the inhibitor to block the phosphorylation of downstream TAK1 targets.

1. Cell Culture and Treatment:

  • Seed MDA-MB-231 cells (or another suitable cell line) in 6-well plates and allow them to adhere overnight.
  • Serum-starve the cells for 3 hours to reduce basal signaling.
  • Pre-treat the cells with a dilution series of the test compound (e.g., 0.01, 0.1, 1, 10, 25 µM) or vehicle control (e.g., 0.1% DMSO) for 2 hours. 2. Stimulation:
  • Stimulate the cells with TNFα (e.g., 10 ng/mL) for 15 minutes. 3. Cell Lysis:
  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. 4. Protein Quantification:
  • Determine the protein concentration of each lysate using a BCA assay. 5. Western Blotting:
  • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST.
  • Incubate the membrane with primary antibodies against phospho-p38, phospho-JNK, IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: A dose-dependent decrease in the phosphorylation of p38 and JNK, and a stabilization of IκBα levels in the presence of an effective TAK1 inhibitor.

Protocol 2: Cell Viability Assay for Phenotypic Readout

This protocol measures the functional consequence of TAK1 inhibition, which can induce apoptosis in some cell lines upon TNFα stimulation.[3]

1. Cell Culture and Treatment:

  • Seed cells in a 96-well plate at an appropriate density.
  • Pre-treat with a dilution series of the test compound and a vehicle control. 2. Stimulation:
  • Treat the cells with TNFα (e.g., 10 ng/mL) for 24-48 hours. 3. Viability Measurement:
  • Add MTS reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
  • Incubate for the recommended time.
  • Measure absorbance at 490 nm (for MTS) or luminescence (for CellTiter-Glo®) using a plate reader. 4. Data Analysis:
  • Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the EC50 value.

Key Factors for Ensuring Reproducibility

  • Cell Line Authentication and Passage Number: Use authenticated cell lines and maintain a consistent, low passage number to avoid genetic drift and phenotypic changes.

  • Reagent Quality and Consistency: Use high-quality, lot-controlled reagents, including serum, cytokines, and antibodies.

  • Assay Conditions: Maintain consistent assay parameters such as cell seeding density, incubation times, and reagent concentrations. The choice of ATP concentration in biochemical assays is critical and should be at or near the Km for the enzyme to allow for meaningful comparison of inhibitor potencies.[7]

  • Data Normalization and Controls: Include appropriate positive and negative controls in every experiment. Normalize data to these controls to account for inter-assay variability.

  • Statistical Analysis: Employ appropriate statistical methods to determine significance and to calculate parameters like IC50/EC50 values and Z'-factor for assay quality.

Concluding Remarks

Achieving reproducible data in cell-based assays with kinase inhibitors like those from the pyrrolo[2,3-d]pyrimidine family requires a multi-faceted approach. A thorough understanding of the compound's mechanism of action, coupled with meticulously designed and executed experimental protocols, is essential. By controlling for the variables outlined in this guide and by using well-characterized comparator compounds, researchers can generate high-quality, reliable data that will accelerate the drug discovery process. While direct data on 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is limited, the principles discussed here provide a robust framework for evaluating its activity and that of other novel kinase inhibitors in a reproducible manner.

References

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. Available at: [Link]

  • Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC. Available at: [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC. Available at: [Link]

  • Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death | PNAS. Available at: [Link]

  • Chemi-Verse TAK1-TAB1 Kinase Assay Kit - BPS Bioscience. Available at: [Link]

  • 2-AMINO-4-METHOXY-7-(BETA-D-2-DEOXYRIBOFURANOSYL)PYRROLO[2,3-D]PYRIMIDINE - NextSDS. Available at: [Link]

  • Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine - NextSDS. Available at: [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries - Wiley-VCH. Available at: [Link]

  • Comprehensive characterization of the Published Kinase Inhibitor Set - The University of North Carolina at Chapel Hill. Available at: [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - ScienceOpen. Available at: [Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC. Available at: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. Available at: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC. Available at: [Link]

  • Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed. Available at: [Link]

  • PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS - European Patent Office - EP 2384326 B1 - EPO. Available at: [Link]

  • 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as potential inhibitors of Plasmodium falciparum calcium - Malaria World. Available at: [Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2 - ACS Publications. Available at: [Link]

  • US6956041B2 - Pyrrolo[2,3-d]pyrimidine compounds - Google Patents.

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